trans-21-methyldocos-2-enoyl-CoA
Description
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Properties
Molecular Formula |
C44H78N7O17P3S |
|---|---|
Molecular Weight |
1102.1 g/mol |
IUPAC Name |
S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-21-methyldocos-2-enethioate |
InChI |
InChI=1S/C44H78N7O17P3S/c1-32(2)22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-35(53)72-27-26-46-34(52)24-25-47-42(56)39(55)44(3,4)29-65-71(62,63)68-70(60,61)64-28-33-38(67-69(57,58)59)37(54)43(66-33)51-31-50-36-40(45)48-30-49-41(36)51/h21,23,30-33,37-39,43,54-55H,5-20,22,24-29H2,1-4H3,(H,46,52)(H,47,56)(H,60,61)(H,62,63)(H2,45,48,49)(H2,57,58,59)/b23-21+/t33-,37-,38-,39+,43-/m0/s1 |
InChI Key |
XCLXNHQDMLWKIG-BKBSVLFOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Role of Very-Long-Chain trans-2-Enoyl-CoA Intermediates in Fatty Acid Elongation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific molecule "trans-21-methyldocos-2-enoyl-CoA" is not a recognized intermediate in canonical fatty acid metabolic pathways described in publicly available scientific literature. This guide is constructed based on the established principles of very-long-chain fatty acid (VLCFA) elongation, focusing on how a hypothetical methyl-branched, very-long-chain enoyl-CoA, such as the queried molecule, would theoretically be processed. All data and protocols are based on analogous, well-characterized substrates.
Executive Summary
The synthesis of very-long-chain fatty acids (VLCFAs, ≥ C20) is a critical metabolic process essential for the production of sphingolipids, ceramides, and other complex lipids vital for cellular structure and signaling. This process is carried out by a multi-enzyme complex in the endoplasmic reticulum through a four-step iterative cycle. This guide details the enzymatic steps involved in the elongation of VLCFAs, with a theoretical focus on the processing of a terminal methyl-branched substrate. We provide quantitative kinetic data for key enzymes, detailed experimental protocols for in vitro analysis, and logical diagrams of the metabolic pathway and experimental workflows.
The Mammalian Fatty Acid Elongation Cycle
Fatty acid elongation in the endoplasmic reticulum extends an existing acyl-CoA chain by two carbons, using malonyl-CoA as the carbon donor and NADPH as the reductant.[1] The cycle consists of four sequential reactions catalyzed by a membrane-bound enzyme complex.[2][3]
-
Condensation: The cycle begins with the condensation of an acyl-CoA (Cn) with malonyl-CoA to form a 3-ketoacyl-CoA (Cn+2). This is the rate-limiting step and is catalyzed by a family of seven fatty acid elongase enzymes (ELOVL1-7), each with distinct substrate specificities.[1][4] For a hypothetical 21-methyldocosanoyl-CoA (a C23 branched-chain fatty acid), ELOVL1 or ELOVL3 would be the most likely candidates for its further elongation due to their preference for long saturated acyl-CoAs.[5][6]
-
First Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the electron donor.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to form a trans-2-enoyl-CoA intermediate.[7] A hypothetical 21-methyldocos-2-enoyl-CoA would be the product of this step if starting with a C21 methyl-branched acyl-CoA.
-
Second Reduction: Finally, the trans-2-enoyl-CoA is reduced to a saturated acyl-CoA (Cn+2) by the trans-2-enoyl-CoA reductase (TECR), also using NADPH.[2] This newly elongated acyl-CoA can then serve as a substrate for another round of elongation or be incorporated into complex lipids.
Visualization of the Fatty Acid Elongation Pathway
The following diagram illustrates the four-step cycle of fatty acid elongation.
References
- 1. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential regulation of fatty acid elongation enzymes in brown adipocytes implies a unique role for Elovl3 during increased fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Elongation of very long chain fatty acids-3 (Elovl3) is activated by ZHX2 and is a regulator of cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
Metabolic Pathway of trans-21-Methyldocos-2-enoyl-CoA: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, play crucial roles in numerous biological processes, including membrane structure, cell signaling, and the formation of specialized lipids.[1][2] The metabolism of these molecules is a complex and highly regulated process. This technical guide provides an in-depth overview of the metabolic pathway of a specific VLCFA intermediate, trans-21-methyldocos-2-enoyl-CoA. Due to the limited direct research on this particular molecule, its metabolic fate is largely inferred from the well-established pathways of general VLCFA elongation and degradation.
Core Metabolic Pathway: Fatty Acid Elongation
This compound is an intermediate in the final step of the fatty acid elongation cycle, a process that occurs primarily in the endoplasmic reticulum.[1][3] This cycle extends existing fatty acyl-CoA chains by two carbon units per cycle. The final step involves the reduction of the trans-2 double bond to a saturated acyl-CoA.
The key enzyme responsible for this reduction is trans-2-enoyl-CoA reductase (TECR) .[4][5] This enzyme utilizes NADPH as a cofactor to catalyze the conversion of trans-2-enoyl-CoAs to their corresponding saturated acyl-CoAs.[5][6]
The overall fatty acid elongation cycle consists of four sequential reactions:
-
Condensation: An acyl-CoA is condensed with malonyl-CoA by a fatty acid elongase (ELOVL).
-
Reduction: The resulting 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase.
-
Reduction: The trans-2-enoyl-CoA is reduced to a saturated acyl-CoA by trans-2-enoyl-CoA reductase (TECR).[3][7]
For this compound, the immediate product of its reduction would be 21-methyldocos-CoA.
Quantitative Data
Specific enzyme kinetic data for TECR with this compound as a substrate is not available in the current literature. However, we can extrapolate potential kinetic parameters based on studies with other long-chain and very-long-chain trans-2-enoyl-CoA substrates. The following table presents hypothetical kinetic data to serve as a reference for experimental design.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Cofactor | Source |
| TECR (mammalian) | trans-2-hexadecenoyl-CoA (C16:1) | 15 | 150 | NADPH | Hypothetical |
| TECR (mammalian) | trans-2-eicosenoyl-CoA (C20:1) | 25 | 120 | NADPH | Hypothetical |
| TECR (mammalian) | This compound | 35 (estimated) | 100 (estimated) | NADPH | Extrapolated |
| TECR (yeast, Tsc13) | trans-2-hexadecenoyl-CoA (C16:1) | 10 | 200 | NADPH | Hypothetical |
Table 1: Hypothetical Enzyme Kinetic Data for trans-2-enoyl-CoA Reductase (TECR). The values for this compound are estimations based on the trend of decreasing enzyme efficiency with increasing chain length and branching.
Experimental Protocols
Synthesis of this compound
The synthesis of this specific substrate would likely follow established methods for creating long-chain acyl-CoA molecules, potentially involving the following steps:
-
Synthesis of 21-methyldocosanoic acid: This could be achieved through a multi-step organic synthesis route, for instance, using a Grignard reaction to introduce the methyl group at the 21st position of a suitable long-chain precursor.
-
Activation to Acyl-CoA: The synthesized fatty acid would then be activated to its coenzyme A thioester. This is commonly done using an acyl-CoA synthetase enzyme or through chemical synthesis methods involving reagents like oxalyl chloride and coenzyme A.
Assay for trans-2-enoyl-CoA Reductase (TECR) Activity
The activity of TECR can be measured spectrophotometrically by monitoring the decrease in NADPH absorbance at 340 nm.[8]
Materials:
-
Purified or partially purified TECR enzyme preparation (e.g., from microsomal fractions).
-
NADPH solution (in a suitable buffer, e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
This compound substrate solution (solubilized with a detergent like Triton X-100).
-
Spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare a reaction mixture containing the buffer, NADPH, and the enzyme preparation in a cuvette.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
The rate of NADPH oxidation is proportional to the enzyme activity. The molar extinction coefficient for NADPH at 340 nm is 6.22 mM-1cm-1.
Analysis of VLCFA Metabolism using Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) and electrospray ionization mass spectrometry (ESI-MS) are powerful techniques for the analysis of VLCFAs.[9][10]
Sample Preparation (from cells or tissues):
-
Lipid Extraction: Extract total lipids from the biological sample using a method like the Folch extraction (chloroform:methanol).
-
Hydrolysis: Saponify the lipid extract (e.g., using methanolic KOH) to release the free fatty acids.
-
Derivatization (for GC-MS): Convert the free fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol. This increases their volatility for GC analysis.
-
Analysis: Inject the prepared sample into the GC-MS or ESI-MS system for separation and detection.
Instrumentation Parameters (Representative for GC-MS):
-
Column: A non-polar capillary column (e.g., DB-1ms).
-
Injection Mode: Splitless.
-
Carrier Gas: Helium.
-
Oven Temperature Program: A gradient from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 320°C) to elute the VLCFAs.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
Signaling Pathways and Regulation
The regulation of VLCFA metabolism is complex and integrated with overall cellular lipid homeostasis. Dysregulation of VLCFA levels has been linked to the induction of the unfolded protein response (UPR), indicating a connection between lipid membrane composition and endoplasmic reticulum stress.[11][12]
The synthesis of fatty acids is also regulated by signaling pathways involving hormones like insulin, which can activate phosphatases that dephosphorylate and activate acetyl-CoA carboxylase, a key enzyme in the synthesis of the fatty acid elongation precursor, malonyl-CoA.[13]
Visualizations
Metabolic Pathway of this compound
Caption: The final steps of the fatty acid elongation cycle leading to 21-methyldocos-CoA.
Experimental Workflow for VLCFA Analysis```dot
Caption: Simplified signaling pathway showing the activation of fatty acid synthesis by insulin.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Very Long Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 7. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]
- 8. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of very long-chain fatty acids using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Dysregulation of very-long-chain fatty acid metabolism causes membrane saturation and induction of the unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
The Elusive Identity of trans-21-methyldocos-2-enoyl-CoA in Mammalian Systems: A Review of Related Very-Long-Chain Fatty Acid Metabolism
A comprehensive search of the current scientific literature did not yield direct evidence for the specific discovery or characterization of "trans-21-methyldocos-2-enoyl-CoA" in mammalian cells. This specific molecule, a C23 branched-chain mono-unsaturated acyl-CoA, remains un-documented in the context of mammalian biochemistry based on the available data. However, the cellular machinery for synthesizing and metabolizing very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) is well-established. This guide provides an in-depth look into the established pathways of VLCFA and BCFA metabolism, the context in which a molecule like "this compound" could theoretically exist.
The Landscape of Very-Long-Chain and Branched-Chain Fatty Acids in Mammals
While the majority of fatty acids in mammalian tissues are straight-chain and have 16 to 18 carbon atoms, VLCFAs (defined as having 22 or more carbons) and BCFAs are also present and play crucial physiological roles.[1] These lipids are not typically obtained from the diet and must be synthesized in situ in specific tissues.[2]
Tissue Distribution: VLCFAs are found in high concentrations in the brain, retina, skin, testes, and meibomian glands.[1][2] Their unique structures are critical for the function of these tissues. For example, in the brain, they are essential components of myelin and are amide-linked to sphingoid bases to form ceramides, the backbone of sphingolipids.[1]
Cellular Roles:
-
Structural Components: VLCFAs are integral parts of cellular membranes, particularly in sphingolipids.[1]
-
Signaling Molecules: The CoA thioesters of VLCFAs and BCFAs act as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα).[3] This nuclear receptor is a key regulator of lipid metabolism, and its activation by these acyl-CoAs induces the expression of genes responsible for their own breakdown.[3]
Biosynthesis of Very-Long-Chain Fatty Acids: The Elongation Cycle
The synthesis of VLCFAs occurs through a process of fatty acid elongation in the endoplasmic reticulum. This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA to a pre-existing acyl-CoA.[4]
The key enzymes and steps in this cycle are:
-
Condensation: An acyl-CoA is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This rate-limiting step is catalyzed by a family of enzymes called ELOVLs (Elongation of Very Long Chain Fatty Acids).[2][5]
-
First Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase, using NADPH as the electron donor.
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated by a 3-hydroxyacyl-CoA dehydratase to form a trans-2-enoyl-CoA intermediate.
-
Second Reduction: The trans-2-enoyl-CoA is reduced by a trans-2-enoyl-CoA reductase to form an elongated, saturated acyl-CoA.[4]
The resulting acyl-CoA can then re-enter the cycle for further elongation or be utilized for the synthesis of complex lipids.
The Role of ELOVL Elongases in Branched-Chain VLCFA Synthesis
The ELOVL enzyme family exhibits substrate specificity, which determines the types of fatty acids that are elongated. ELOVL1 and ELOVL3 have been implicated in the production of branched-chain VLCFAs.[5] For instance, ELOVL3 can elongate iso-C18:0 to iso-C20:0, and both anteiso-C17:0 and iso-C17:0 to anteiso-C25:0 and iso-C23:0, respectively.[5] ELOVL1 is also known to contribute to the production of branched-chain VLC acyl-CoAs.[5]
Catabolism of Very-Long-Chain Fatty Acids: Peroxisomal β-Oxidation
Due to their chain length, VLCFAs cannot be directly metabolized in the mitochondria. Instead, they undergo an initial chain-shortening process via β-oxidation within peroxisomes.[3]
The steps in peroxisomal β-oxidation are analogous to mitochondrial β-oxidation but are carried out by a different set of enzymes:
-
Acyl-CoA Activation: VLCFAs are activated to their CoA thioesters.
-
First Oxidation: The acyl-CoA is oxidized by a peroxisomal acyl-CoA oxidase, which produces a trans-2-enoyl-CoA and hydrogen peroxide.
-
Hydration and Dehydrogenation: The trans-2-enoyl-CoA is then hydrated and dehydrogenated by a multifunctional enzyme.
-
Thiolytic Cleavage: The resulting 3-ketoacyl-CoA is cleaved by a thiolase to produce acetyl-CoA and a chain-shortened acyl-CoA.
The shortened acyl-CoAs can then be transported to the mitochondria for complete oxidation to CO2 and water.
Hypothetical Pathway Involving "this compound"
Based on the established principles of fatty acid metabolism, "this compound" would be an intermediate in either the synthesis or degradation of 21-methyldocosanoic acid.
-
In Biosynthesis: It would be formed during the final reduction step in the elongation cycle that produces 21-methyldocosanoic acid.
-
In Catabolism: It would be the product of the initial oxidation step in the peroxisomal β-oxidation of 21-methyldocosanoyl-CoA.
Data Presentation
As there is no specific data for "this compound", the following table summarizes general information about the enzymes involved in VLCFA metabolism.
| Enzyme Family | Function | Substrates | Cellular Location | References |
| ELOVL Elongases | Catalyze the rate-limiting condensation step in fatty acid elongation. | Acyl-CoAs of varying chain lengths and saturation, including branched-chains. | Endoplasmic Reticulum | [2][5] |
| Ketoacyl-CoA Reductases | Reduce 3-ketoacyl-CoAs to 3-hydroxyacyl-CoAs. | 3-ketoacyl-CoAs. | Endoplasmic Reticulum | [4] |
| Hydroxyacyl-CoA Dehydratases | Dehydrate 3-hydroxyacyl-CoAs to trans-2-enoyl-CoAs. | 3-hydroxyacyl-CoAs. | Endoplasmic Reticulum | [4] |
| trans-2-enoyl-CoA Reductases | Reduce trans-2-enoyl-CoAs to saturated acyl-CoAs. | trans-2-enoyl-CoAs. | Endoplasmic Reticulum | [4] |
| Acyl-CoA Oxidases | Catalyze the first step of peroxisomal β-oxidation. | Very-long-chain acyl-CoAs. | Peroxisomes | [3] |
| PPARα | Nuclear receptor that regulates the expression of lipid metabolism genes. | CoA thioesters of VLCFAs and BCFAs. | Nucleus | [3] |
Experimental Protocols
The study of VLCFA metabolism employs a range of sophisticated techniques. The following are generalized protocols for key experiments in this field.
Fatty Acid Elongation Assay
This assay measures the ability of a cell or tissue extract to elongate a fatty acid precursor.
-
Preparation of Microsomes: Isolate microsomes (fragments of the endoplasmic reticulum) from cultured cells or tissues by differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing microsomes, a radiolabeled acyl-CoA precursor (e.g., ¹⁴C-C20:0-CoA), malonyl-CoA, and NADPH.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time.
-
Lipid Extraction: Stop the reaction and extract the total lipids using a solvent system like chloroform:methanol.
-
Analysis: Saponify the lipids to release the fatty acids, methylate them to form fatty acid methyl esters (FAMEs), and analyze the FAMEs by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to detect the elongated, radiolabeled products.
Peroxisomal β-Oxidation Assay
This assay quantifies the rate of VLCFA breakdown in peroxisomes.
-
Cell Culture and Treatment: Culture mammalian cells and treat them with a VLCFA substrate, such as [1-¹⁴C]lignoceric acid (C24:0).
-
Incubation: Incubate the cells for a period to allow for uptake and metabolism of the fatty acid.
-
Measurement of Acetyl-CoA: The β-oxidation of the radiolabeled fatty acid will produce [¹⁴C]acetyl-CoA, which is water-soluble. The rate of β-oxidation is determined by measuring the amount of water-soluble radioactivity produced over time.
-
Normalization: Normalize the results to the total protein content of the cell lysate.
Ligand Binding Assay for PPARα
This assay determines the affinity of a compound, such as a VLC-acyl-CoA, for the PPARα receptor.
-
Preparation of PPARα: Express and purify the ligand-binding domain (LBD) of PPARα.
-
Radioligand: Use a known radiolabeled PPARα agonist (e.g., ³H-GW7647) as a competitive ligand.
-
Competition Assay: Incubate the PPARα-LBD with the radioligand in the presence of varying concentrations of the unlabeled test compound (the VLC-acyl-CoA).
-
Separation and Detection: Separate the bound from the free radioligand (e.g., by filtration) and quantify the bound radioactivity using scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the radioligand binding (IC₅₀) to calculate its binding affinity.
Visualizations
The following diagrams illustrate the key metabolic pathways discussed.
Caption: Fatty Acid Elongation Cycle in the Endoplasmic Reticulum.
Caption: Peroxisomal β-Oxidation of Very-Long-Chain Fatty Acids.
References
- 1. rupress.org [rupress.org]
- 2. aocs.org [aocs.org]
- 3. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling a Potential Biomarker: A Technical Guide to trans-21-Methyldocos-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide explores the potential of trans-21-methyldocos-2-enoyl-CoA as a biomarker, particularly in the context of inherited metabolic disorders. While direct research on this specific molecule is limited, its structural characteristics as a branched-chain, very-long-chain fatty acyl-CoA suggest its involvement in peroxisomal fatty acid oxidation pathways. Dysregulation of these pathways is characteristic of a class of genetic disorders, making intermediates like this compound promising candidates for diagnostic and prognostic biomarkers. This document provides an in-depth overview of the inferred metabolic context, potential clinical significance, and detailed methodologies for its investigation.
Metabolic Context: Peroxisomal Oxidation of Branched-Chain Fatty Acids
This compound is hypothesized to be an intermediate in the degradation of 21-methyldocosanoic acid, a branched-chain very-long-chain fatty acid (VLCFA). Due to the methyl branch, its metabolism is likely to occur, at least initially, within the peroxisome. The degradation of such fatty acids requires a combination of alpha- and beta-oxidation steps.
The presence of a methyl group on the penultimate carbon (iso-branched structure) suggests that its degradation would proceed through rounds of beta-oxidation until the branch point is reached. The trans-2-enoyl-CoA structure indicates that at least one cycle of beta-oxidation has occurred.
Inferred Metabolic Pathway
The metabolic pathway for 21-methyldocosanoic acid likely involves the following key stages within the peroxisome:
-
Activation: 21-methyldocosanoic acid is activated to its CoA ester, 21-methyldocosanoyl-CoA, by a very-long-chain acyl-CoA synthetase (VLC-ACS).
-
Beta-Oxidation Cycles: 21-methyldocosanoyl-CoA undergoes cycles of beta-oxidation. Each cycle consists of four enzymatic reactions:
-
Acyl-CoA oxidase introduces a double bond to form a trans-2-enoyl-CoA.
-
Enoyl-CoA hydratase hydrates the double bond.
-
Hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group.
-
Thiolase cleaves the bond to release acetyl-CoA (or propionyl-CoA depending on the carbon chain structure) and a shortened acyl-CoA.
-
-
This compound Formation: This specific molecule is an early intermediate in the beta-oxidation of 21-methyldocosanoyl-CoA.
Potential as a Biomarker
The accumulation of very-long-chain fatty acids and their intermediates is a hallmark of several peroxisomal disorders.[1] These include Zellweger spectrum disorders, X-linked adrenoleukodystrophy (X-ALD), and single-enzyme deficiencies of beta-oxidation.[2][3] Therefore, elevated levels of this compound in biological samples could serve as a specific biomarker for defects in the peroxisomal beta-oxidation pathway.
Analogous Biomarker Data
While no quantitative data exists for this compound, the table below summarizes data for analogous very-long-chain fatty acids that are established biomarkers in peroxisomal disorders. This provides a framework for the expected utility of our target molecule.
| Biomarker | Associated Disorder(s) | Typical Matrix | Analytical Method | Reference |
| C26:0 (Hexacosanoic acid) | X-linked Adrenoleukodystrophy, Zellweger Spectrum Disorders | Plasma, Fibroblasts | GC-MS, LC-MS/MS | [1] |
| C26:0/C22:0 Ratio | X-linked Adrenoleukodystrophy | Plasma | GC-MS, LC-MS/MS | [1] |
| Phytanic Acid | Refsum Disease | Plasma, Serum | GC-MS | [4] |
| Pristanic Acid | Refsum Disease, Zellweger Spectrum Disorders | Plasma, Serum | GC-MS | [2][3] |
| C14:1 Acylcarnitine | Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Deficiency | Dried Blood Spots | Tandem MS | [5] |
Experimental Protocols
The following protocols are proposed for the detection and quantification of this compound in biological samples, based on established methods for other acyl-CoA esters.[6][7]
Sample Preparation: Extraction of Acyl-CoA Esters
This protocol is designed for the extraction of acyl-CoA esters from tissue or cell samples.
Materials:
-
Homogenization buffer (e.g., 10 mM HEPES, 0.25 M sucrose, 1 mM EDTA, pH 7.4)
-
Internal standards (e.g., C17:0-CoA)
-
6% (w/v) perchloric acid
-
Saturated K2CO3
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Water
-
2% Formic acid
-
2% Ammonium (B1175870) hydroxide
-
5% Ammonium hydroxide
-
Nitrogen gas stream
-
50% Methanol for reconstitution
Procedure:
-
Homogenize tissue or cell pellets in ice-cold homogenization buffer.
-
Add internal standards to the homogenate.
-
Precipitate proteins by adding an equal volume of 6% perchloric acid.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant with saturated K2CO3.
-
Centrifuge to remove the precipitate.
-
Condition an SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2.4 mL of 2% formic acid, followed by 2.4 mL of methanol.
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by 2.4 mL of 5% ammonium hydroxide.
-
Combine the eluted fractions and dry under a nitrogen stream.
-
Reconstitute the dried extract in 100 µL of 50% methanol for analysis.
Analytical Method: LC-MS/MS for Acyl-CoA Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoA esters.[8][9]
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Reversed-phase C18 column.
LC Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: The [M+H]+ ion of this compound.
-
Product Ion: A characteristic fragment ion, often resulting from the neutral loss of the phosphopantetheine moiety (m/z 507).[6]
-
Collision Energy: Optimized for the specific analyte.
Quantification: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of a synthetic standard of the target molecule.
Signaling Pathways and Logical Relationships
The accumulation of this compound in peroxisomal disorders can have several downstream consequences, impacting cellular signaling and function.
Conclusion
This compound represents a promising, yet underexplored, biomarker for peroxisomal beta-oxidation disorders. Its unique structure as a branched-chain, very-long-chain fatty acyl-CoA positions it as a potentially specific indicator of metabolic disruption. The methodologies outlined in this guide provide a robust framework for its detection and quantification, paving the way for future research to validate its clinical utility. Further investigation into this molecule could lead to improved diagnostic strategies and a deeper understanding of the pathophysiology of these debilitating genetic diseases.
References
- 1. Peroxisomal Disorders: Background, Etiology, Pathophysiology [emedicine.medscape.com]
- 2. Metabolism of branched chain fatty acids in peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemistry and genetics of inherited disorders of peroxisomal fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Very Long-Chain Acyl-CoA Dehydrogenase Deficiency: High Incidence of Detected Patients With Expanded Newborn Screening Program [frontiersin.org]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Determination of acyl-CoA esters and acyl-CoA synthetase activity in mouse brain areas by liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Endogenous Presence and Metabolism of Very-Long-Chain Methyl-Branched Fatty Acyl-CoAs
A focused analysis on the hypothetical molecule trans-21-methyldocos-2-enoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide explores the potential endogenous presence and metabolic pathways related to the novel molecule, this compound. While direct evidence for the endogenous existence of this specific C23 branched-chain fatty acyl-CoA is not present in current scientific literature, this document extrapolates from established principles of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism to construct a scientifically grounded hypothesis of its lifecycle. We will cover its potential biosynthesis via the fatty acid elongation cycle, its presumed catabolism, and the detailed experimental protocols for the detection and quantification of similar molecules. All quantitative data for analogous compounds are summarized, and key pathways are visualized.
Introduction to Very-Long-Chain and Branched-Chain Fatty Acids
Very-long-chain fatty acids (VLCFAs) are fatty acids with a carbon chain of 22 atoms or more.[1] Branched-chain fatty acids (BCFAs) are a class of fatty acids that have one or more methyl groups on the carbon chain. Both VLCFAs and BCFAs are integral components of cellular structures, particularly in the brain and nervous tissue, and are predominantly found in the ceramide backbone of sphingolipids.[1]
The molecule of interest, this compound, represents a confluence of these two classes. It is a C23 fatty acyl-CoA, which qualifies it as a VLCFA, and it possesses a methyl group at the 21st carbon, making it a BCFA. The trans-2-enoyl-CoA moiety indicates it is likely an intermediate in either fatty acid synthesis (elongation) or degradation (β-oxidation).
Peroxisomes are essential for the metabolism of both VLCFAs and BCFAs through their β-oxidation and α-oxidation pathways.[2][3] Genetic disorders that impair peroxisomal function often lead to the accumulation of these fatty acids, resulting in severe neurological conditions like Zellweger spectrum disorders and X-linked adrenoleukodystrophy.[2][3][4] Furthermore, the CoA thioesters of VLCFAs and BCFAs are potent ligands for the peroxisome proliferator-activated receptor α (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism.[4]
Hypothetical Biosynthesis and Metabolism
The endogenous synthesis of a C23 BCFA like 21-methyldocosanoic acid would likely involve the fatty acid elongation cycle. This process extends existing fatty acid chains by two carbons per cycle.
The fatty acid elongation cycle is a four-step process that occurs in the endoplasmic reticulum and mitochondria. The final step of this cycle is catalyzed by trans-2-enoyl-CoA reductase (TECR), which reduces a trans-2-enoyl-CoA intermediate to a saturated acyl-CoA.[5][6] It is plausible that to produce 21-methyldocosanoic acid, a shorter, methyl-branched fatty acid would serve as a primer for the elongation machinery.
Below is a diagram illustrating the fatty acid elongation cycle, which could lead to the formation of the saturated precursor of this compound.
References
- 1. lipotype.com [lipotype.com]
- 2. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]
- 4. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Enzyme Kinetics of Very-Long-Chain trans-2-enoyl-CoA Metabolism
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide addresses the enzyme kinetics related to trans-2-enoyl-CoA molecules, with a specific focus on the theoretical handling and experimental approach for determining the kinetics of trans-21-methyldocos-2-enoyl-CoA . It is important to note that as of the latest literature review, specific kinetic parameters (Km, kcat) for enzymes acting on this compound have not been published. This document provides a framework for researchers to investigate these parameters by summarizing known data for shorter-chain substrates and detailing the necessary experimental protocols.
Introduction to trans-2-enoyl-CoA Metabolism
trans-2-enoyl-CoA intermediates are central molecules in the metabolism of fatty acids. They are key substrates in two major pathways:
-
Fatty Acid Elongation: In the endoplasmic reticulum, a cyclical process involving four key enzymes extends the carbon chain of fatty acids. trans-2-enoyl-CoA is the substrate for the final reductive step in each elongation cycle. This process is responsible for the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms.[1] These VLCFAs are crucial components of sphingolipids, serve as precursors for lipid mediators, and play vital roles in forming biological barriers, such as in the skin and myelin sheaths.[1]
-
Beta-Oxidation: In mitochondria and peroxisomes, fatty acids are broken down to produce acetyl-CoA. The second step of this process involves the hydration of a trans-2-enoyl-CoA intermediate.
The primary enzyme responsible for the reduction of trans-2-enoyl-CoA in the fatty acid elongation pathway is trans-2-enoyl-CoA reductase (TECR) .[2][3][4] In the context of beta-oxidation, the key enzyme is enoyl-CoA hydratase (ECHS1) .[5][6][7][8][9] This guide will focus on the kinetics of TECR, as it is the enzyme that would catalyze the conversion of this compound in the biosynthetic pathway of 21-methyldocosanoic acid.
The Fatty Acid Elongation Pathway
The elongation of fatty acids in the endoplasmic reticulum is a four-step process that adds two carbon units from malonyl-CoA to an acyl-CoA primer. The cycle is catalyzed by a membrane-bound enzyme system.
Quantitative Data on Enzyme Kinetics
As previously stated, there is no published kinetic data for enzymes acting on this compound. However, data from studies on trans-2-enoyl-CoA reductases with shorter chain substrates can provide a valuable reference point.
| Enzyme Source | Substrate | Km (µM) | Cofactor | Reference |
| Rat Liver Microsomes | Crotonyl-CoA (C4) | 20 | NADPH | [10] |
| Rat Liver Microsomes | trans-2-Hexenoyl-CoA (C6) | 0.5 | NADPH | [10] |
| Rat Liver Microsomes | trans-2-Hexadecenoyl-CoA (C16) | 1.0 | NADPH | [10] |
| Euglena gracilis (recombinant) | Crotonyl-CoA (C4) | 68 | NADH | [11] |
| Euglena gracilis (recombinant) | trans-2-Hexenoyl-CoA (C6) | 91 | NADH | [11] |
Note: The catalytic constant (kcat) and turnover numbers were not reported in these studies.
Proposed Experimental Protocols
To determine the kinetic parameters for an enzyme acting on this compound, a systematic experimental approach is required. This involves the synthesis of the substrate, purification of the enzyme, and subsequent kinetic assays.
Synthesis of this compound
The synthesis of a novel very-long-chain acyl-CoA thioester is a multi-step process. A plausible synthetic route is outlined below.
Methodology:
-
Activation of the Carboxylic Acid: 21-methyldocosanoic acid is converted to its corresponding acyl chloride using a reagent such as oxalyl chloride or thionyl chloride in an inert solvent.
-
Formation of a Thioester: The acyl chloride is reacted with N-acetylcysteamine to form a stable thioester intermediate.
-
Alpha-Halogenation: The thioester is subjected to alpha-bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator.
-
Elimination Reaction: The alpha-bromo thioester undergoes dehydrobromination using a suitable base to introduce the trans-double bond at the C2-C3 position.
-
Thioester Exchange: The resulting trans-2-enoyl-N-acetylcysteamine thioester is then subjected to a thioester exchange reaction with free Coenzyme A to yield the final product, this compound.
-
Purification and Characterization: The final product must be purified, typically by HPLC, and its identity and purity confirmed by mass spectrometry and NMR spectroscopy.
Enzyme Preparation
The enzyme, for instance, human trans-2-enoyl-CoA reductase (TECR), needs to be expressed and purified.
Methodology:
-
Gene Cloning and Expression: The gene encoding human TECR can be cloned into an appropriate expression vector (e.g., a pET vector for E. coli or a baculovirus vector for insect cells). The protein is often expressed with a purification tag (e.g., a His-tag or GST-tag).
-
Protein Expression: The expression host is cultured and protein expression is induced.
-
Cell Lysis and Solubilization: As TECR is a membrane-bound protein, cell lysates need to be treated with detergents to solubilize the enzyme.
-
Purification: The solubilized protein is purified using affinity chromatography corresponding to the tag, followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity.
-
Protein Quantification and Validation: The concentration of the purified enzyme is determined (e.g., by Bradford or BCA assay), and its identity is confirmed by SDS-PAGE and Western blotting or mass spectrometry.
Enzyme Kinetic Assay
The activity of trans-2-enoyl-CoA reductase is typically measured by monitoring the decrease in NADPH concentration, which absorbs light at 340 nm.
References
- 1. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. uniprot.org [uniprot.org]
- 4. TECR trans-2,3-enoyl-CoA reductase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 10. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of trans-21-methyldocos-2-enoyl-CoA for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, multi-step protocol for the chemical synthesis of trans-21-methyldocos-2-enoyl-CoA, a very-long-chain, iso-branched, unsaturated fatty acyl-coenzyme A thioester. Such molecules are invaluable tools for investigating the substrate specificity of enzymes involved in fatty acid metabolism, particularly those in the β-oxidation and elongation pathways.[1][2][3] Dysregulation of very-long-chain fatty acid (VLCFA) metabolism is associated with several disorders, making targeted molecular probes essential for research.[1] The described synthesis strategy employs a Horner-Wadsworth-Emmons reaction for stereoselective formation of the trans-double bond, followed by activation of the carboxylic acid and coupling with coenzyme A. Detailed protocols for synthesis, purification, and characterization are provided.
Synthesis Strategy Overview
The synthesis of the target molecule is achieved through a convergent three-part strategy.
-
Part I: Synthesis of the Precursor Fatty Acid. The foundation of the synthesis is the creation of the C22 iso-branched fatty acid containing a trans-double bond at the C2 position (trans-21-methyldocos-2-enoic acid). This is accomplished by synthesizing a long-chain aldehyde (20-methylheneicosanal) and coupling it with a phosphonate (B1237965) reagent via the Horner-Wadsworth-Emmons (HWE) reaction. The HWE reaction is a reliable method for producing trans-(E)-alkenes with high stereoselectivity.[4][5]
-
Part II: Activation and Thioesterification. The synthesized carboxylic acid is then activated to facilitate nucleophilic attack by the thiol group of coenzyme A. A common and effective method involves using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate.[6]
-
Part III: Purification and Characterization. The final product, being a long-chain acyl-CoA, requires robust purification, typically achieved by reverse-phase high-performance liquid chromatography (HPLC).[7][8][9][10] Characterization is performed using mass spectrometry (MS) to confirm molecular weight and NMR spectroscopy to verify the structure, particularly the trans configuration of the double bond.
The overall workflow is depicted below.
Experimental Protocols
Materials & Reagents: All reagents should be of ACS grade or higher and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified. Coenzyme A trilithium salt can be purchased from major biochemical suppliers.
Protocol 1: Synthesis of trans-21-methyldocos-2-enoic Acid
This protocol is based on the Horner-Wadsworth-Emmons olefination, which reliably produces the trans-isomer.[4][11][12]
Table 1: Reagents for Protocol 1
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| Triethyl phosphonoacetate | 224.16 | 1.34 g | 6.0 |
| Sodium Hydride (60% in oil) | 40.00 | 240 mg | 6.0 |
| 20-methylheneicosanal | 324.60 | 1.62 g | 5.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - |
| 1 M Hydrochloric Acid (HCl) | - | ~20 mL | - |
| Saturated Sodium Chloride (NaCl) | - | 30 mL | - |
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (240 mg, 6.0 mmol).
-
Wash the sodium hydride with anhydrous hexane (B92381) (2 x 5 mL) to remove mineral oil, then carefully suspend it in 20 mL of anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.34 g, 6.0 mmol) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Re-cool the resulting ylide solution to 0 °C.
-
Dissolve 20-methylheneicosanal (1.62 g, 5.0 mmol) in 30 mL of anhydrous THF and add it dropwise to the ylide solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).
-
Quench the reaction by slowly adding 10 mL of water.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated NaCl solution (30 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product is a mixture of the ethyl ester and the saponified acid. To ensure complete conversion to the acid, dissolve the crude material in 50 mL of ethanol (B145695), add 10 mL of 2 M NaOH, and reflux for 2 hours.
-
After cooling, remove the ethanol in vacuo, dilute with water, and acidify with 1 M HCl. Extract with ethyl acetate (B1210297), dry, and concentrate to yield the target carboxylic acid.
-
Purify the acid by flash chromatography on silica (B1680970) gel (hexane:ethyl acetate gradient) to yield trans-21-methyldocos-2-enoic acid as a white solid.
Protocol 2: Synthesis of this compound
This procedure activates the carboxylic acid with EDC and NHS for efficient coupling to Coenzyme A.[6]
Table 2: Reagents for Protocol 2
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (µmol) |
|---|---|---|---|
| trans-21-methyldocos-2-enoic acid | 352.62 | 17.6 mg | 50 |
| EDC Hydrochloride | 191.70 | 11.5 mg | 60 |
| N-hydroxysuccinimide (NHS) | 115.09 | 7.0 mg | 60 |
| Coenzyme A (trilithium salt) | 785.33 | 43.2 mg | 55 |
| Anhydrous Dimethylformamide (DMF) | - | 2 mL | - |
| Phosphate (B84403) Buffer (0.1 M, pH 7.2) | - | 2 mL | - |
Procedure:
-
Dissolve trans-21-methyldocos-2-enoic acid (17.6 mg, 50 µmol) in 2 mL of anhydrous DMF in a small vial.
-
Add NHS (7.0 mg, 60 µmol) and EDC (11.5 mg, 60 µmol) to the solution.
-
Stir the mixture at room temperature under an inert atmosphere for 4-6 hours to form the NHS-ester intermediate.
-
In a separate vial, dissolve Coenzyme A trilithium salt (43.2 mg, 55 µmol) in 2 mL of 0.1 M phosphate buffer (pH 7.2).
-
Slowly add the activated NHS-ester solution (from step 3) to the Coenzyme A solution with vigorous stirring.
-
Adjust the pH to ~7.5 with 0.1 M NaOH if necessary.
-
Allow the reaction to proceed at room temperature for 12-18 hours.
-
The resulting solution contains the crude this compound and can be purified directly by HPLC.
Protocol 3: Purification by Reverse-Phase HPLC
Long-chain acyl-CoAs can be effectively purified using a C18 reverse-phase column.[7][8][10][13]
Table 3: HPLC Purification Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse-Phase (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 75 mM Potassium Phosphate (KH₂PO₄), pH 4.9 |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% to 95% B over 40 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at 260 nm (Adenine moiety of CoA) |
| Column Temperature | 35 °C |
Procedure:
-
Acidify the crude reaction mixture from Protocol 2 with a small amount of acetic acid to a final pH of ~5.0.
-
Filter the solution through a 0.22 µm syringe filter.
-
Inject the filtered solution onto the equilibrated HPLC system.
-
Collect fractions corresponding to the major peak detected at 260 nm.
-
Combine the pure fractions, freeze (lyophilize) to remove the solvent, and store the final product at -80 °C.
Data Presentation & Characterization
The final product should be characterized to confirm its identity and purity.
Table 4: Expected Characterization Data
| Analysis Method | Expected Result |
|---|---|
| LC-MS (ESI+) | Calculated [M+H]⁺: 1104.53 g/mol . Observed mass should be within ± 5 ppm. |
| ¹H NMR | Characteristic peaks for the trans double bond protons at ~6.8 ppm (dt) and ~5.8 ppm (d) with a coupling constant (J) of ~15-16 Hz. |
| Purity (HPLC) | >95% by peak area integration at 260 nm. |
Potential Applications and Biological Context
This compound is an analog of intermediates in the fatty acid β-oxidation pathway.[14] Specifically, it mimics the trans-2-enoyl-CoA species that is a substrate for enoyl-CoA hydratase.[14][15] Very-long-chain fatty acids (VLCFAs) are metabolized primarily in peroxisomes.[1] The iso-branched methyl group may influence enzyme-substrate recognition and catalytic efficiency.
Potential Research Applications:
-
Enzyme Kinetics: Serve as a substrate or potential inhibitor for acyl-CoA dehydrogenases, enoyl-CoA hydratases, and trans-2-enoyl-CoA reductases to study substrate specificity.[16][17][18][19]
-
Metabolic Studies: Use as a tracer in cell culture or in vitro systems to investigate the metabolism of branched-chain VLCFAs.
-
Drug Discovery: Act as a tool compound in screening assays for inhibitors of enzymes involved in peroxisomal β-oxidation, a pathway implicated in diseases like Adrenoleukodystrophy.[1]
The diagram below illustrates the canonical fatty acid β-oxidation spiral and highlights the step where the synthesized molecule would interact.
References
- 1. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. aocs.org [aocs.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 11. researchgate.net [researchgate.net]
- 12. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Key enzymes involved in the utilization of fatty acids by Saccharomyces cerevisiae: a review [frontiersin.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
Audience: Researchers, scientists, and drug development professionals.
An Application Note for the Mass Spectrometric Analysis of trans-21-methyldocos-2-enoyl-CoA
Abstract
This document provides a detailed theoretical framework and practical protocol for the analysis of this compound, a unique very-long-chain fatty acyl-CoA. Due to the absence of direct literature on this specific molecule, this guide synthesizes established methodologies for the analysis of analogous long-chain, unsaturated, and branched-chain acyl-CoAs. The protocol covers sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis strategies, offering a robust starting point for researchers investigating novel lipid metabolic pathways.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism, playing critical roles in fatty acid oxidation, lipid biosynthesis, and cellular signaling. This compound is a C23 fatty acyl-CoA, characterized by a very-long-chain (VLCFA) backbone, a methyl branch, and a trans double bond at the C2 position. Such complex lipids may be involved in specific metabolic pathways, potentially related to peroxisomal disorders or the metabolism of branched-chain fatty acids.[1][2] Accurate and sensitive quantification of this molecule is essential for understanding its physiological function and its potential as a biomarker or therapeutic target. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for this purpose, offering high sensitivity and specificity.[3][4]
Principle of Analysis
The analysis of acyl-CoAs by LC-MS/MS typically involves a combination of reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection.[5] Acyl-CoAs are amenable to electrospray ionization (ESI), most commonly in positive ion mode.[6] A defining characteristic of acyl-CoA fragmentation in positive mode ESI-MS/MS is a consistent neutral loss of 507.1 Da, which corresponds to the 3'-phosphoadenosine 5'-diphosphate moiety.[7][8][9] This predictable fragmentation allows for highly specific detection using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, where the instrument is set to monitor the transition from the precursor ion to a specific product ion.[10]
Predicted Mass Transitions for this compound
-
Molecular Formula: C₄₄H₇₉N₇O₁₇P₃S
-
Monoisotopic Mass: 1101.45 g/mol
-
Precursor Ion ([M+H]⁺): m/z 1102.46
-
Primary Product Ion ([M+H - 507.1]⁺): m/z 595.36
Experimental Protocols
Sample Preparation: Acyl-CoA Extraction
Extraction of acyl-CoAs from biological matrices (e.g., cells or tissues) is a critical step to ensure recovery and stability. A solid-phase extraction (SPE) or a liquid-liquid extraction protocol is recommended.
Protocol: Solid-Phase Extraction (SPE)
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[11][12]
-
Homogenization: Homogenize approximately 50-100 mg of frozen tissue or 1-5 million cells in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 isopropanol:acetonitrile (B52724):water). Include a suitable internal standard (e.g., C17:0-CoA) to correct for extraction efficiency and matrix effects.[11][13]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by washing sequentially with 3 mL of methanol (B129727), followed by 3 mL of water.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the acyl-CoAs with 2 mL of acetonitrile containing 15 mM ammonium (B1175870) hydroxide.[14]
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
Liquid Chromatography (LC) Conditions
Separation is typically achieved using a reversed-phase C18 column. An alkaline mobile phase is often preferred for the analysis of long-chain acyl-CoAs to improve peak shape.[3][5]
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water (pH ~10.5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-95% B (linear); 15-18 min: 95% B; 18.1-22 min: 10% B (re-equilibration) |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive ESI mode with MRM is recommended for quantification.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow (Desolvation) | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 1 for specific transitions |
Data Presentation
Quantitative data should be summarized in a clear, tabular format. As no experimental data exists for this compound, Table 1 provides a template for the key MRM parameters that would be determined during method development.
Table 1: Proposed MRM Parameters for Acyl-CoA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| This compound | 1102.46 | 595.36 | 100 | To be optimized |
| C17:0-CoA (Internal Standard) | 1020.42 | 513.32 | 100 | To be optimized |
| Other related acyl-CoAs... | ... | ... | ... | ... |
Visualizations
Experimental Workflow
The overall process from sample collection to data analysis is outlined below. This workflow ensures a systematic approach to the quantification of the target analyte.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. studylib.net [studylib.net]
Application Notes and Protocols for In Vitro Assays Using trans-21-methyldocos-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-21-methyldocos-2-enoyl-CoA is a long-chain fatty acyl-CoA analog. Such molecules are crucial in various metabolic pathways, including fatty acid elongation and the synthesis of complex lipids. In vitro assays involving this compound are essential for understanding its role as a substrate or inhibitor for enzymes involved in lipid metabolism, such as trans-2-enoyl-CoA reductases. These enzymes are vital in the fatty acid elongation cycle.[1][2] This document provides detailed protocols and application notes for a generic in vitro enzyme activity assay using this compound.
Application Notes
-
Enzyme Target: The primary enzyme target for an unsaturated acyl-CoA like this compound is trans-2-enoyl-CoA reductase. This enzyme catalyzes the reduction of the trans-2-enoyl-CoA intermediate to a saturated acyl-CoA in the final step of the fatty acid elongation cycle.[1][2]
-
Assay Principle: The activity of trans-2-enoyl-CoA reductase can be monitored by measuring the decrease in absorbance due to the oxidation of the cofactor NADPH or NADH.[2] The rate of this decrease is directly proportional to the enzyme's activity with this compound as a substrate.
-
Substrate Handling: Long-chain acyl-CoAs are prone to degradation and have limited solubility in aqueous solutions. It is recommended to prepare fresh solutions and handle them with care. Samples should be stored at -80°C for short periods, although testing on the same day of preparation is ideal.[3]
-
Alternative Assay Formats: For higher throughput screening, fluorometric assays can be adapted.[3][4] These assays often involve coupling the enzymatic reaction to the production of a fluorescent product, offering increased sensitivity.[3][4]
Quantitative Data Summary
The following table represents hypothetical data from a kinetic assay measuring the activity of a purified trans-2-enoyl-CoA reductase with varying concentrations of this compound. The reaction rates were determined by monitoring the decrease in absorbance at 340 nm due to NADPH oxidation.
| Substrate Concentration (µM) | Initial Rate (Absorbance Change/min) | Specific Activity (nmol/min/mg) |
| 1 | 0.015 | 24.1 |
| 5 | 0.068 | 109.3 |
| 10 | 0.115 | 184.9 |
| 20 | 0.180 | 289.4 |
| 50 | 0.255 | 409.9 |
| 100 | 0.310 | 498.4 |
| 200 | 0.325 | 522.5 |
Note: Data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for trans-2-enoyl-CoA Reductase Activity
This protocol details a continuous spectrophotometric rate determination assay to measure the activity of trans-2-enoyl-CoA reductase using this compound as a substrate.
Materials:
-
Purified trans-2-enoyl-CoA reductase
-
This compound
-
NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)
-
MES Buffer (50 mM, pH 6.5)
-
Triton X-100
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare Reagent A (Assay Buffer): 50 mM MES buffer, pH 6.5, containing 0.1% (v/v) Triton X-100.
-
Prepare Reagent B (NADPH Solution): Prepare a 10 mM stock solution of NADPH in Reagent A. Store on ice and protect from light.
-
Prepare Reagent C (Substrate Solution): Prepare a 1 mM stock solution of this compound in Reagent A. This may require gentle warming and sonication to fully dissolve.
-
Prepare Enzyme Solution: Dilute the purified trans-2-enoyl-CoA reductase to a suitable concentration (e.g., 0.1 - 0.5 mg/mL) in Reagent A immediately before use. Keep on ice.
-
Reaction Setup:
-
In a 1 mL quartz cuvette, add the following in order:
-
800 µL of Reagent A
-
100 µL of Reagent B (final concentration: 1 mM)
-
50 µL of Reagent C (final concentration: 50 µM)
-
-
Mix gently by pipetting.
-
-
Initiate Reaction:
-
Place the cuvette in the spectrophotometer and record a baseline absorbance at 340 nm for 2 minutes.
-
Add 50 µL of the diluted enzyme solution to the cuvette to initiate the reaction.
-
Mix quickly by inverting the cuvette with a piece of parafilm over the top.
-
-
Data Acquisition:
-
Immediately start recording the decrease in absorbance at 340 nm for 5-10 minutes.
-
Ensure the rate of absorbance change is linear during the initial phase of the reaction.
-
-
Blank Measurement:
-
Repeat the procedure without the addition of the substrate (Reagent C) to measure the rate of NADPH oxidation in the absence of the substrate. Subtract this rate from the sample rate.
-
Data Analysis:
-
Calculate the rate of reaction using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Specific activity can be calculated as nanomoles of NADPH consumed per minute per milligram of enzyme.
Visualizations
Caption: Workflow for the spectrophotometric assay of trans-2-enoyl-CoA reductase.
Caption: The fatty acid elongation cycle highlighting the role of trans-2-enoyl-CoA reductase.
References
- 1. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. Bioassay Systems EnzyFluo Fatty Acyl-CoA Assay Kit, For quantitative determination | Fisher Scientific [fishersci.com]
Application Notes and Protocols for Radiolabeling "trans-21-methyldocos-2-enoyl-CoA" for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the radiolabeling of "trans-21-methyldocos-2-enoyl-CoA," a very long-chain fatty acyl-CoA, for use in metabolic tracing studies. Understanding the metabolic fate of such molecules is crucial in various research areas, including the study of lipid metabolism, drug development, and the investigation of diseases associated with fatty acid oxidation disorders. The protocols outlined below describe the synthesis of the radiolabeled precursor, its enzymatic conversion to the CoA ester, and its application in cellular tracing experiments. The two primary radioisotopes for this purpose, Tritium (B154650) (³H) and Carbon-14 (B1195169) (¹⁴C), are discussed, offering flexibility based on experimental needs and available resources.
Principle of Radiolabeling and Tracing
Radiolabeling introduces a radioactive isotope into a molecule, allowing it to be traced as it moves through biological systems. The choice of isotope depends on factors such as desired specific activity, the stability of the label, and the detection method. Tritium (³H) is a low-energy beta emitter, offering high specific activity which is advantageous for sensitive detection in studies like receptor binding assays.[1][2][3] Carbon-14 (¹⁴C) is another beta emitter that can be incorporated into the carbon backbone of the molecule, providing a stable label for tracing metabolic pathways.[4] Once the radiolabeled "this compound" is introduced into a biological system (e.g., cell culture or in vivo model), its journey and transformation into various metabolites can be monitored using techniques like liquid scintillation counting and mass spectrometry.[5]
Data Presentation: Isotope Characteristics
| Property | Tritium (³H) | Carbon-14 (¹⁴C) |
| Half-life | 12.32 years | 5730 years |
| Emission | Beta (β⁻) | Beta (β⁻) |
| Max. Energy | 0.0186 MeV | 0.156 MeV |
| Max. Specific Activity | 29 Ci/mmol | 62.4 mCi/mmol |
| Advantages | High specific activity, lower cost, versatile labeling positions.[1] | Stable label, less prone to exchange, mimics natural carbon.[4] |
| Disadvantages | Potential for exchange with protons in aqueous environments. | Lower specific activity compared to ³H.[2] |
Experimental Protocols
Protocol 1: Synthesis of Radiolabeled trans-21-methyldocos-2-enoic acid (Precursor)
This protocol outlines a conceptual pathway for the synthesis of the radiolabeled fatty acid precursor. The specific choice between tritium or carbon-14 will determine the starting materials and reaction steps.
Method 1.1: Tritium ([³H]) Labeling via Catalytic Reduction
This method is suitable for introducing tritium at a specific position by reducing a precursor with tritium gas.
Materials:
-
Precursor alkyne (e.g., 21-methyldocos-2-ynoic acid)
-
Tritium gas (³H₂)
-
Lindlar's catalyst (for cis-alkene formation, followed by isomerization) or a suitable catalyst for trans-reduction
-
Solvent (e.g., ethyl acetate)
-
Reaction vessel suitable for handling tritium gas
-
HPLC for purification
Procedure:
-
In a specialized radiolabeling facility, dissolve the precursor alkyne in an appropriate solvent.
-
Add the catalyst (e.g., Lindlar's catalyst).
-
Introduce a controlled amount of tritium gas into the reaction vessel.
-
Allow the reaction to proceed under stirring for a specified time to achieve catalytic reduction of the alkyne to a tritiated alkene.
-
If necessary, perform a subsequent isomerization step to obtain the trans configuration.
-
Quench the reaction and remove the catalyst by filtration.
-
Purify the [³H]-trans-21-methyldocos-2-enoic acid using high-performance liquid chromatography (HPLC).
-
Determine the specific activity using a liquid scintillation counter.
Method 1.2: Carbon-14 ([¹⁴C]) Labeling via Grignard Reaction
This method incorporates a ¹⁴C label at the carboxyl group using [¹⁴C]CO₂.
Materials:
-
20-methylheneicosyl bromide (precursor alkyl halide)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
[¹⁴C]Carbon dioxide (generated from Ba[¹⁴C]CO₃)
-
Acid for workup (e.g., HCl)
-
HPLC for purification
Procedure:
-
Prepare a Grignard reagent by reacting 20-methylheneicosyl bromide with magnesium turnings in anhydrous diethyl ether.
-
Bubble [¹⁴C]CO₂ gas through the Grignard reagent solution. This carboxylation step incorporates the ¹⁴C label.
-
Acidify the reaction mixture to protonate the carboxylate, yielding [1-¹⁴C]-21-methyldocosanoic acid.
-
Introduce the trans-double bond at the 2-position through a suitable chemical method (e.g., α-bromination followed by dehydrobromination).
-
Purify the resulting [¹⁴C]-trans-21-methyldocos-2-enoic acid using HPLC.
-
Determine the specific activity using a liquid scintillation counter.
Protocol 2: Enzymatic Synthesis of Radiolabeled this compound
This protocol utilizes an acyl-CoA synthetase to attach the radiolabeled fatty acid to Coenzyme A. Enzymatic methods are often preferred for their specificity and efficiency in producing the correct thioester linkage.[6][7][8]
Materials:
-
Radiolabeled trans-21-methyldocos-2-enoic acid ([³H] or [¹⁴C])
-
Coenzyme A (CoA) trilithium salt
-
Acyl-CoA synthetase (a long-chain or very-long-chain specific version, potentially from rat liver microsomes or recombinant sources)[7]
-
ATP (Adenosine triphosphate)
-
MgCl₂
-
Triton X-100 (optional, for enzyme solubilization)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5)
-
HPLC for purification
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Reaction buffer
-
ATP
-
MgCl₂
-
Coenzyme A
-
Radiolabeled trans-21-methyldocos-2-enoic acid (dissolved in a small amount of ethanol (B145695) or complexed with BSA)
-
-
Initiate the reaction by adding the acyl-CoA synthetase.
-
Incubate the mixture at the optimal temperature for the enzyme (typically 37°C) for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Purify the radiolabeled this compound using reverse-phase HPLC.
-
Quantify the product and determine the final specific activity.
Protocol 3: Tracing the Metabolism of Radiolabeled this compound in Cultured Cells
This protocol describes how to use the newly synthesized radiolabeled compound to study its metabolic fate in a cell culture model. Very long-chain fatty acids are known to be metabolized in peroxisomes.[9][10]
Materials:
-
Cultured cells (e.g., fibroblasts, hepatocytes)
-
Cell culture medium
-
Radiolabeled this compound
-
Cell lysis buffer
-
Scintillation cocktail
-
Liquid scintillation counter
-
Equipment for lipid extraction (e.g., Folch method)
-
TLC or HPLC system for metabolite separation
Procedure:
-
Plate cells in appropriate culture dishes and grow to desired confluency.
-
Prepare a stock solution of the radiolabeled this compound and add it to the cell culture medium to achieve the desired final concentration.
-
Incubate the cells with the radiolabeled compound for various time points (e.g., 1, 4, 12, 24 hours).
-
At each time point, wash the cells with cold PBS to remove unincorporated label.
-
Lyse the cells and collect the lysate.
-
Perform lipid extraction from a portion of the lysate to separate different lipid classes (e.g., phospholipids, triglycerides, free fatty acids).
-
Analyze the total radioactivity in the cell lysate and in different lipid fractions using a liquid scintillation counter.
-
Separate and identify radiolabeled metabolites using TLC or HPLC coupled with a radioactivity detector.
-
For stable isotope tracing with ¹³C-labeled compounds, metabolites can be analyzed by mass spectrometry to determine the incorporation of the heavy isotope.[11][12]
Visualizations
Caption: Experimental workflow for synthesis and metabolic tracing.
Caption: Potential metabolic pathways of the radiolabeled compound.
References
- 1. moravek.com [moravek.com]
- 2. The Development and Application of Tritium-Labeled Compounds in Biomedical Research | MDPI [mdpi.com]
- 3. openmedscience.com [openmedscience.com]
- 4. Carbon-14 - Wikipedia [en.wikipedia.org]
- 5. isotope.com [isotope.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Procedure for enzymatic synthesis and isolation of radioactive long chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability of trans-21-methyldocos-2-enoyl-CoA
For researchers, scientists, and drug development professionals interested in acquiring "trans-21-methyldocos-2-enoyl-CoA," the following commercial source has been identified.
Supplier Information
MedChemExpress (MCE) is a known supplier of "this compound". The product is listed under their catalog with the following details:
| Product Name | Catalog Number |
| This compound | HY-CE02007 |
At present, detailed application notes, specific experimental protocols, and quantitative data sets for "this compound" are not publicly available in scientific literature or technical datasheets. The compound is described as a coenzyme A derivative, suggesting its potential role in lipid metabolism and related biochemical pathways. However, without published research, its specific biological functions, mechanisms of action, and potential applications remain to be elucidated.
Recommended Protocol for Investigating a Novel Compound
Given the limited public information on "this compound," researchers are advised to adopt a systematic approach to investigate its properties and potential applications. The following is a generalized experimental workflow that can be adapted based on the specific research focus.
Initial Steps and Considerations
-
Supplier Consultation : Direct communication with the technical support team at MedChemExpress is recommended to inquire if they possess any unpublished data, handling instructions, or have knowledge of any research that has utilized this compound.
-
Purity and Characterization : Upon receipt, it is crucial to verify the identity and purity of the compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility Testing : Determine the solubility of the compound in various solvents (e.g., water, DMSO, ethanol) to prepare stock solutions for in vitro and in vivo experiments.
Hypothetical Experimental Workflow
The following diagram outlines a potential workflow for characterizing the biological activity of "this compound."
This generalized protocol provides a starting point for researchers. The specific assays and models will depend on the hypothesized biological role of "this compound." As research on this compound emerges, more detailed application notes and protocols will likely become available to the scientific community.
Troubleshooting & Optimization
Technical Support Center: Synthesis of trans-21-methyldocos-2-enoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trans-21-methyldocos-2-enoyl-CoA. The information is designed to help improve synthesis yield by addressing specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the principal strategies for synthesizing the precursor fatty acid, trans-21-methyldocos-2-enoic acid?
A1: Synthesizing trans-21-methyldocos-2-enoic acid, a C23 fatty acid with a methyl group at the ω-2 position and a trans double bond at C2, can be approached through two main strategies: a chemical synthesis route and a chemo-enzymatic route.
-
Chemical Synthesis: This typically involves a Wittig reaction or a related olefination to introduce the trans-double bond.[1][2][3][4][5] The synthesis would likely start from a long-chain aldehyde and a phosphonium (B103445) ylide. The methyl group at the terminus can be introduced by starting with an appropriately branched precursor.
-
Chemo-enzymatic Synthesis: This approach combines chemical steps with enzymatic reactions. For instance, a long-chain fatty acid could be enzymatically elongated and then desaturated to introduce the double bond. Specific enzymes can also be used to introduce methyl branches.[6]
Q2: Which methods are recommended for activating the synthesized fatty acid to its CoA thioester?
A2: Activation of the long-chain fatty acid to this compound can be achieved through enzymatic or chemical methods.
-
Enzymatic Activation: The most common method utilizes a long-chain acyl-CoA synthetase (LC-FACS).[7][8] This enzyme catalyzes the ATP-dependent formation of the thioester bond between the fatty acid and coenzyme A.[7][9]
-
Chemical Activation: This involves converting the carboxylic acid to a more reactive species, such as an acyl chloride or an N-hydroxysuccinimide (NHS) ester, which then reacts with Coenzyme A. This method is useful if a suitable acyl-CoA synthetase is not available or if the modified fatty acid is a poor substrate for the enzyme.
Q3: What are the major challenges that can lead to low yields in this synthesis?
A3: Low yields can arise from several factors:
-
Inefficient Wittig Reaction: The stereoselectivity of the Wittig reaction can be a challenge, potentially leading to a mixture of cis and trans isomers and reducing the yield of the desired trans product.[5]
-
Poor Substrate for Acyl-CoA Synthetase: The methyl branch near the end of the fatty acid chain might hinder the binding of the fatty acid to the active site of the long-chain acyl-CoA synthetase, resulting in low conversion to the CoA ester.
-
Product Degradation: Long-chain acyl-CoAs can be susceptible to hydrolysis, especially at non-optimal pH or in the presence of certain enzymes.
-
Purification Losses: The purification of very-long-chain, modified acyl-CoAs can be challenging due to their amphipathic nature, which can lead to losses during extraction and chromatography.[10]
Troubleshooting Guides
Low Yield in the Synthesis of trans-21-methyldocos-2-enoic acid
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low conversion of starting aldehyde in Wittig reaction. | Incomplete reaction due to steric hindrance or suboptimal reaction conditions. | - Increase reaction time and/or temperature.- Use a more reactive phosphonium ylide.- Ensure anhydrous conditions, as water can quench the ylide. |
| Poor trans-selectivity in the Wittig reaction. | Use of a non-stabilized ylide or inappropriate reaction conditions. | - Employ a stabilized ylide (e.g., Horner-Wadsworth-Emmons reagent) which generally favors the formation of the E-alkene.[5]- For non-stabilized ylides, consider the Schlosser modification to enhance E-selectivity.[5] |
| Difficulty in purifying the final fatty acid. | Co-elution of starting materials or byproducts. | - Optimize chromatographic conditions (e.g., gradient, column type).- Consider derivatization (e.g., to methyl ester) for easier purification by gas chromatography, followed by hydrolysis. |
Low Yield in the Acyl-CoA Synthesis Step
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low yield of acyl-CoA using an enzymatic method. | The modified fatty acid is a poor substrate for the chosen long-chain acyl-CoA synthetase (LC-FACS). | - Screen different LC-FACS isozymes, as they can have different substrate specificities.- Increase the concentration of the enzyme and/or the fatty acid.- Optimize reaction conditions (pH, temperature, ATP and Mg2+ concentrations). |
| Incomplete reaction in chemical synthesis. | Inefficient activation of the carboxylic acid or degradation of the activated intermediate. | - Ensure the use of fresh activating agents (e.g., oxalyl chloride, EDC/NHS).- Perform the reaction under strictly anhydrous conditions.- Optimize the stoichiometry of reactants. |
| Hydrolysis of the final acyl-CoA product. | pH instability or presence of contaminating esterases. | - Maintain the pH of the final product solution between 4.5 and 6.0.- Store the purified acyl-CoA at -80°C.- If enzymatic activity is suspected, purify the product further or add esterase inhibitors. |
Experimental Protocols
Protocol 1: Chemical Synthesis of trans-21-methyldocos-2-enoic acid via Wittig Reaction
-
Synthesis of the Aldehyde Precursor: Start with a commercially available long-chain methyl ester, for example, methyl 20-methylhenicosanoate. Reduce the ester to the corresponding aldehyde using a mild reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C) to prevent over-reduction to the alcohol.
-
Wittig Reaction: Prepare a stabilized phosphonium ylide, such as (carbethoxymethylene)triphenylphosphorane. React the aldehyde from step 1 with the ylide in an appropriate solvent like THF or DMSO. The reaction typically proceeds at room temperature to yield the ethyl ester of trans-21-methyldocos-2-enoic acid.[4]
-
Hydrolysis: Hydrolyze the resulting ethyl ester to the free fatty acid using a base such as lithium hydroxide (B78521) or potassium hydroxide in a mixture of THF and water.
-
Purification: Purify the final fatty acid using silica (B1680970) gel chromatography.
Protocol 2: Enzymatic Synthesis of this compound
-
Reaction Setup: In a reaction vessel, combine the purified trans-21-methyldocos-2-enoic acid, Coenzyme A (lithium salt), ATP, and magnesium chloride in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Enzyme Addition: Initiate the reaction by adding a purified long-chain acyl-CoA synthetase.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37 °C) for 1-2 hours.
-
Quenching: Stop the reaction by adding an acid (e.g., citric acid) to lower the pH.
-
Purification: Purify the this compound using solid-phase extraction (SPE) with a C18 cartridge or by high-performance liquid chromatography (HPLC).[10]
Visualizations
Caption: Chemical synthesis workflow for the precursor fatty acid.
References
- 1. BJOC - Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]
- 2. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Assays with trans-21-methyldocos-2-enoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise in assays involving trans-21-methyldocos-2-enoyl-CoA. The guidance provided is based on established principles for assays with long-chain and methyl-branched acyl-CoA molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background noise in assays with long-chain enoyl-CoA substrates?
High background noise in enzymatic assays can originate from several sources, including the inherent instability of the substrate, non-specific binding of assay components, and interference from buffer components. Specifically for long-chain enoyl-CoA esters, the thioester bond is susceptible to non-enzymatic hydrolysis, which can release Coenzyme A and contribute to a high background signal, particularly in assays that detect free thiols. Additionally, the long acyl chain can promote aggregation and non-specific binding to microplates or other surfaces.
Q2: How does the purity of synthetic this compound affect background signals?
The purity of the substrate is critical. Impurities from the synthesis of this compound, such as truncated or deletion sequences, or by-products from protecting groups, can interfere with the assay. Some impurities may be substrates for contaminating enzymes in your sample, while others might directly react with detection reagents, leading to elevated background signals. It is crucial to use highly purified substrate, and if possible, verify its integrity before use.
Q3: How can I correct for background noise in my experimental data?
Control wells are essential for establishing a baseline and identifying the source of background noise. Key controls include:
-
Blank wells: Contain all assay components except the enzyme and substrate to determine the background signal from the buffer and detection reagents.
-
No-enzyme control: Contains the substrate and all other assay components except the enzyme. This control is crucial for identifying signal originating from substrate instability or non-enzymatic degradation.
-
No-substrate control: Contains the enzyme and all other components except the substrate. This helps to measure any intrinsic signal from the enzyme preparation itself.
By subtracting the average signal of the appropriate control wells from the experimental wells, a more accurate measurement of the true enzymatic activity can be obtained.
Q4: Can buffer components or detergents contribute to high background?
Yes, certain buffer components can increase background noise. For instance, some buffers may contain impurities that fluoresce at the same wavelengths as your assay's reporter molecule. Reducing agents like DTT, while often necessary for enzyme stability, can interfere with certain assay formats by reacting with detection reagents.
Detergents, which may be required to solubilize the long-chain substrate, can also be a source of background. The choice and concentration of detergent are critical. Non-ionic detergents like Triton X-100 or Tween-20 are generally preferred over ionic detergents like SDS, which are more likely to denature the enzyme. It is essential to use high-purity reagents and to test different buffer and detergent compositions to find the optimal conditions that provide the best signal-to-noise ratio.
Troubleshooting Guides
Issue 1: High Background Signal in Spectrophotometric Assays
High background in spectrophotometric assays can be caused by the non-enzymatic reduction of the electron acceptor or the degradation of the substrate.
Troubleshooting Steps:
-
Assess Substrate Stability: Incubate this compound in the assay buffer without the enzyme and monitor for changes in absorbance at the detection wavelength. If significant changes are observed, the substrate may be degrading.
-
Optimize Electron Acceptor: If using an artificial electron acceptor like ferricenium hexafluorophosphate, ensure it is fresh and stored correctly. Test different concentrations to find the lowest concentration that provides a robust signal without a high background.
-
Check Buffer Purity: Use high-purity water and freshly prepared buffers. Contaminants in the buffer can contribute to background absorbance.
-
Wavelength Selection: Ensure you are using the optimal wavelength for detecting the product of the reaction and that there is minimal overlap with the absorbance of the substrate or other assay components.
| Parameter | Condition A (High Background) | Condition B (Optimized) | Rationale |
| Substrate Purity | Unverified | >95% Purity (HPLC verified) | Impurities can react non-enzymatically with detection reagents. |
| Electron Acceptor | Old stock, improperly stored | Freshly prepared Ferricenium Hexafluorophosphate | Degradation of the electron acceptor can lead to high background. |
| Buffer pH | 7.0 | 7.6 | The optimal pH for many acyl-CoA dehydrogenases using ferricenium is around 7.6.[1] |
| Detergent | 0.1% SDS | 0.05% Triton X-100 | SDS can denature the enzyme, while a lower concentration of a non-ionic detergent can solubilize the substrate with less interference. |
Issue 2: High Background in Fluorescence-Based Assays
High background in fluorescence-based assays can be caused by autofluorescence of the substrate, enzyme, or other assay components, as well as by light scattering.[2]
Troubleshooting Steps:
-
Assess Autofluorescence: Measure the fluorescence of each individual assay component (substrate, enzyme, buffer) at the excitation and emission wavelengths of your assay.[2]
-
Optimize Wavelengths: If possible, select excitation and emission wavelengths that maximize the signal from the product while minimizing the background fluorescence from other components.
-
Use a Red-Shifted Fluorophore: Fluorophores that excite and emit at longer wavelengths are generally less prone to interference from the autofluorescence of biological molecules.
-
Check for Inner Filter Effect: At high concentrations, the substrate or other components can absorb the excitation or emission light, leading to a non-linear relationship between signal and product concentration. Diluting the sample can mitigate this effect.
| Parameter | Condition A (High Background) | Condition B (Optimized) | Rationale |
| Excitation/Emission | Suboptimal wavelengths | Optimized for maximal signal-to-noise | Minimizes background fluorescence from assay components. |
| Substrate Conc. | High (e.g., 100 µM) | Titrated to optimal (e.g., 10 µM) | High substrate concentrations can increase background and cause inner filter effects. |
| Plate Type | Clear Plate | Black Plate (clear bottom) | Black plates reduce light scatter and well-to-well crosstalk in fluorescence assays.[3] |
| Control Wells | Not included | Included (No-enzyme, No-substrate) | Essential for accurately determining and subtracting background fluorescence.[2] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Enoyl-CoA Reductase Activity
This protocol is adapted for a generic long-chain enoyl-CoA reductase, the enzyme expected to act on this compound.
Materials:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA.
-
Substrate: this compound (dissolved in a minimal amount of a suitable solvent and then diluted in assay buffer containing 0.05% Triton X-100).
-
NADPH: 10 mM stock solution in assay buffer.
-
Enzyme preparation (e.g., purified enzyme or cell lysate).
-
96-well UV-transparent microplate.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Prepare a reaction mixture in each well containing:
-
80 µL of Assay Buffer.
-
10 µL of NADPH stock solution (final concentration 1 mM).
-
10 µL of enzyme preparation (diluted to an appropriate concentration).
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes to pre-warm the reagents.
-
Initiate the reaction by adding 10 µL of the this compound substrate solution (final concentration to be optimized, typically around the Km value).
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Record measurements every 30 seconds for 10-15 minutes.
-
Calculate the rate of reaction from the linear portion of the curve.
Controls:
-
No-enzyme control: Replace the enzyme preparation with an equal volume of assay buffer.
-
No-substrate control: Replace the substrate solution with an equal volume of assay buffer containing the same concentration of Triton X-100.
Protocol 2: Coupled Enzyme Assay for Acyl-CoA Dehydrogenase
This protocol utilizes a coupled enzyme system to detect the product of the acyl-CoA dehydrogenase reaction.
Materials:
-
Assay Buffer: 50 mM HEPES, pH 7.6, containing 0.1 mM EDTA.
-
Substrate: this compound (prepared as in Protocol 1).
-
Electron Transfer Flavoprotein (ETF) or an artificial electron acceptor like Ferricenium Hexafluorophosphate.
-
Coupling Enzyme: An enzyme that specifically reacts with the product of the dehydrogenase reaction to produce a detectable signal (e.g., a reductase that uses the enoyl-CoA product and NADPH).
-
Detection Reagent: Dependent on the coupling enzyme (e.g., NADPH for a reductase).
-
Enzyme preparation.
-
96-well microplate (UV-transparent or black, depending on the detection method).
-
Spectrophotometer or fluorometer.
Procedure:
-
Set up the reaction mixture in each well:
-
70 µL of Assay Buffer.
-
10 µL of ETF or Ferricenium Hexafluorophosphate.
-
10 µL of the coupling enzyme.
-
10 µL of the detection reagent (e.g., NADPH).
-
10 µL of the acyl-CoA dehydrogenase preparation.
-
-
Pre-incubate the mixture for 5 minutes at the desired temperature.
-
Start the reaction by adding 10 µL of the this compound substrate.
-
Monitor the change in signal (e.g., decrease in absorbance at 340 nm for NADPH consumption) over time.
-
Determine the reaction rate from the linear phase of the reaction.
Controls:
-
No-primary enzyme control: Omit the acyl-CoA dehydrogenase to ensure the coupling enzyme does not react with the substrate.
-
No-coupling enzyme control: Omit the coupling enzyme to check for direct reaction of the primary enzyme with the detection system.
-
No-substrate control: To measure any background activity of the enzymes.
Signaling Pathways and Workflows
Fatty Acid Elongation Pathway
The synthesis of very-long-chain fatty acids like docosanoic acid occurs through the fatty acid elongation pathway, which is a four-step cycle. This compound would be an intermediate in the synthesis of a saturated 21-methyldocosanoic acid.
Caption: Fatty Acid Elongation Cycle.
Beta-Oxidation Pathway for Very-Long-Chain Fatty Acids
The degradation of very-long-chain fatty acids occurs via the beta-oxidation pathway. This compound would be an intermediate in the breakdown of a longer saturated fatty acid.
Caption: Beta-Oxidation Spiral.
Troubleshooting Workflow for High Background Noise
This workflow provides a logical sequence of steps to diagnose and resolve high background noise in your assays.
Caption: Workflow for Troubleshooting High Background Noise.
References
challenges in quantifying "trans-21-methyldocos-2-enoyl-CoA" in tissues
Disclaimer: Trans-21-methyldocos-2-enoyl-CoA is a highly specific and not widely studied very-long-chain acyl-CoA (VLCFA-CoA). The following guide is based on established principles and challenges for the quantification of VLCFA-CoAs in general, which are directly applicable to this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in tissues?
Quantifying this compound presents several analytical hurdles. Due to its very long acyl chain (C23) and the presence of a reactive thioester bond, the molecule is present in low physiological concentrations and is prone to degradation.[1] Key challenges include:
-
Low Abundance: VLCFA-CoAs are typically found in very small amounts in tissues, requiring highly sensitive analytical methods.[1]
-
Chemical Instability: The thioester linkage is susceptible to both enzymatic and chemical hydrolysis, which can occur during sample collection, extraction, and analysis.
-
Extraction Inefficiency: Its amphiphilic nature, with a long hydrophobic tail and a highly polar CoA headgroup, makes efficient extraction from complex tissue matrices difficult. Recoveries can be low and variable.[2]
-
Analytical Complexity: The large size and polar nature of the molecule make it challenging for chromatographic separation and mass spectrometric detection without specialized methods.[3]
Q2: Which extraction method is recommended for tissue samples?
A multi-step extraction involving protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE) is generally required for robust quantification. A common approach involves homogenizing the tissue in an acidic buffer to inhibit enzymatic activity, followed by extraction with organic solvents like acetonitrile (B52724) or isopropanol (B130326) to precipitate proteins and solubilize the acyl-CoAs.[4][5] Further purification using C18 or mixed-mode SPE cartridges is crucial to remove interfering substances like phospholipids (B1166683) and salts before LC-MS/MS analysis.[3][4]
Q3: How can I prevent the degradation of this compound during sample preparation?
Minimizing degradation is critical for accurate quantification. Key preventive measures include:
-
Rapid Tissue Handling: Freeze-clamp tissue immediately upon collection using tools pre-chilled in liquid nitrogen to halt all enzymatic activity.[6]
-
Low Temperatures: Keep samples on ice or at 4°C throughout the entire extraction process.
-
Acidic Conditions: Homogenize and extract in an acidic buffer (e.g., pH 4-5) to reduce the rate of chemical hydrolysis of the thioester bond.[4]
-
Use of Internal Standards: Incorporate a stable isotope-labeled internal standard (e.g., ¹³C-labeled acyl-CoA) at the very beginning of the extraction to account for analyte loss during sample processing.[7][8]
Q4: What is the preferred analytical technique for quantification?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying acyl-CoAs due to its high sensitivity and specificity.[7][9][10][11] A reversed-phase C18 or C8 column is typically used for separation.[4][7] Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[7] This allows for the specific detection of the parent ion and a characteristic fragment ion, ensuring accurate identification and quantification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | 1. Analyte Degradation: Thioester bond hydrolysis during sample preparation. 2. Poor Extraction Recovery: Inefficient separation from the tissue matrix. 3. Ion Suppression: Co-eluting matrix components interfering with ionization in the MS source. | 1. Review sample handling procedures; ensure rapid freezing, use of acidic buffers, and maintenance of low temperatures.[4][6] 2. Optimize the solid-phase extraction (SPE) protocol. Experiment with different solvent compositions for the wash and elution steps.[4] 3. Improve chromatographic separation to resolve the analyte from interfering compounds. Dilute the final extract if suppression is severe. |
| High Variability Between Replicates | 1. Inconsistent Extraction: Non-homogenous tissue samples or inconsistent execution of the extraction protocol. 2. Precipitation of Analyte: Analyte may be precipitating out of solution in the final extract, especially after storage. | 1. Ensure tissue is thoroughly homogenized before aliquoting. Use a precise and consistent technique for all steps, particularly solvent additions and SPE. 2. Check the solubility of the analyte in the final resuspension solvent. A small percentage of organic solvent (e.g., acetonitrile) may be required.[5] |
| Poor Chromatographic Peak Shape | 1. Secondary Interactions: The polar CoA moiety can interact with the column hardware or residual silanols. 2. Column Overload: Injecting too much sample. | 1. Use a column with high-purity silica (B1680970) and end-capping. The use of a weak base like ammonium (B1175870) hydroxide (B78521) in the mobile phase can improve peak shape.[7] 2. Dilute the sample and reinject. |
Experimental Protocols
Protocol: Extraction and Quantification of VLCFA-CoAs from Tissue
This protocol is a representative method and may require optimization for specific tissue types.
1. Materials and Reagents:
-
Internal Standard (IS): e.g., Heptadecanoyl-CoA or a stable isotope-labeled standard.
-
Homogenization Buffer: 100 mM KH₂PO₄, pH 4.9.[4]
-
Extraction Solvents: 2-propanol, Acetonitrile (ACN), Chloroform, Methanol (B129727) (all HPLC grade).[4][12]
-
Solid-Phase Extraction (SPE): C18 SPE cartridges.
-
SPE Wash Solvent: Water.
-
SPE Elution Solvent: Methanol or Acetonitrile.
-
LC-MS Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[7]
-
LC-MS Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[7]
2. Tissue Homogenization & Extraction:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Immediately add the tissue to a glass homogenizer containing 1 mL of ice-cold Homogenization Buffer and the internal standard.
-
Homogenize thoroughly on ice.
-
Add 2 mL of 2-propanol and vortex vigorously.[4]
-
Add 4 mL of acetonitrile, vortex again, and centrifuge at 3,000 x g for 10 minutes at 4°C to pellet proteins.[4]
-
Transfer the supernatant to a new tube.
3. Solid-Phase Extraction (SPE) Purification:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove salts and other polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol or acetonitrile into a clean tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in 100 µL of Mobile Phase A/B (80:20) for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[7]
-
Gradient: A typical gradient starts at 20% B, ramps to 65% B, and re-equilibrates.[7]
-
Flow Rate: 0.4 mL/min.[7]
-
Injection Volume: 5-10 µL.
-
MS Detection: Positive ESI with SRM. Monitor for the specific parent -> fragment transition for this compound and the internal standard.
Quantitative Data (Illustrative Examples)
The following tables present hypothetical data for illustrative purposes to guide researchers in evaluating their own results.
Table 1: Comparison of Analyte Recovery with Different Extraction Methods
| Extraction Method | Mean Recovery (%) | Standard Deviation (%) |
| Bligh-Dyer Extraction[12] | 55 | 12 |
| Acetonitrile/Isopropanol Precipitation[4] | 75 | 8 |
| Solid-Phase Extraction (SPE) Only | 40 | 15 |
Table 2: Example LC-MS/MS Parameters for a C22:1-CoA Analog
| Parameter | Value |
| Precursor Ion (m/z) | 1108.6 |
| Product Ion (m/z) | 408.1 |
| Collision Energy (eV) | 45 |
| Dwell Time (ms) | 100 |
| Cone Voltage (V) | 50 |
Visualizations
Experimental Workflow
Caption: Workflow for quantifying this compound.
Troubleshooting Logic: Low Analyte Signal
References
- 1. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 2. A fast and versatile method for extraction and quantitation of long-chain acyl-CoA esters from tissue: content of individual long-chain acyl-CoA esters in various tissues from fed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Portal [researchdiscovery.drexel.edu]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
"trans-21-methyldocos-2-enoyl-CoA" solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-21-methyldocos-2-enoyl-CoA. The focus is on addressing the inherent solubility challenges of this long-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is an amphipathic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[1] The long C23 hydrocarbon chain (21-methyldocos-2-enoyl) is highly hydrophobic and not readily soluble in water. The Coenzyme A (CoA) portion is polar and hydrophilic. In aqueous solutions, the hydrophobic chains tend to aggregate to minimize contact with water, leading to low solubility and the potential for micelle formation.[2]
Q2: What is the expected behavior of this compound in solution?
A2: Due to its amphipathic nature, at concentrations above its critical micelle concentration (CMC), this compound will self-assemble into micelles. These are spherical structures where the hydrophobic tails are shielded from the water in the core, and the hydrophilic CoA heads form the outer surface. The formation of these micelles can lead to a cloudy or viscous appearance in the solution.
Q3: How should I store this compound to maintain its integrity?
A3: Long-chain unsaturated fatty acyl-CoAs are susceptible to hydrolysis and oxidation.[3][4] For optimal stability, it is recommended to store this compound as a solid at -20°C or below. If it must be stored in solution, dissolve it in a suitable organic solvent like ethanol (B145695) or chloroform, and store it in a tightly sealed glass vial with a Teflon-lined cap at -20°C under an inert atmosphere (e.g., argon or nitrogen).[3] Avoid prolonged storage in aqueous solutions, as this can lead to degradation.[3]
Q4: Can I sonicate my sample to improve solubility?
A4: Yes, sonication can be a useful technique to disperse the lipid and break down larger aggregates, which can aid in solubilization.[5] However, it is important to use a bath sonicator and to keep the sample on ice to prevent localized heating, which could degrade the molecule.
Troubleshooting Guide: Solubility Problems
This guide addresses common issues encountered when preparing aqueous solutions of this compound.
| Problem | Potential Cause | Recommended Solution |
| Solution appears cloudy or has visible particulates. | The concentration is too high, leading to precipitation or the formation of large aggregates. | 1. Dilute the sample. 2. Gently warm the solution (if the molecule's stability permits). 3. Use a co-solvent or surfactant (see below). |
| Compound sticks to the sides of the vial. | The hydrophobic acyl chain is adsorbing to the plastic or glass surface. | 1. Use low-adhesion microcentrifuge tubes. 2. Pre-coat the vial with a blocking agent like bovine serum albumin (BSA), if compatible with your experiment. |
| Inconsistent results between experiments. | The compound may be degrading or not fully solubilized, leading to variations in the effective concentration. | 1. Prepare fresh solutions for each experiment. 2. Ensure complete solubilization before use by following a consistent protocol. 3. Verify the concentration of your stock solution. |
Solutions for Enhancing Solubility
Several methods can be employed to improve the solubility of this compound in aqueous media. The choice of method will depend on the specific requirements of your experiment.
| Method | Principle | Advantages | Considerations |
| Co-solvents | Adding a water-miscible organic solvent reduces the polarity of the aqueous phase, improving the solubility of hydrophobic molecules.[6][7] | Simple to implement. | The co-solvent may affect downstream enzymatic assays or cellular systems. Common co-solvents include ethanol, methanol, and DMSO.[2] |
| Surfactants/ Detergents | These amphipathic molecules form micelles that can encapsulate the hydrophobic acyl chain of the CoA ester, increasing its apparent solubility.[5][6] | Highly effective for increasing solubility. | The surfactant may interfere with biological membranes or protein function. Choose a non-ionic or zwitterionic surfactant if possible. |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with hydrophobic molecules.[8] | Can effectively solubilize lipids without the disruptive effects of some surfactants. | The complex may alter the availability of the acyl-CoA for enzymatic reactions. |
| Liposomes | These are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic and amphipathic molecules.[9] | Provides a more biologically relevant environment and can be used for delivery to cells.[9] | Preparation can be more complex than other methods. |
| pH Adjustment | Modifying the pH of the buffer can alter the charge of the molecule, potentially increasing its solubility. | Easy to implement. | The optimal pH for solubility may not be compatible with your experimental conditions. |
Experimental Protocols
Protocol 1: Solubilization using a Co-solvent (Ethanol)
-
Preparation : Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Initial Dissolution : Add a small volume of pure ethanol to the solid to create a concentrated stock solution. Vortex briefly to ensure complete dissolution.
-
Aqueous Dilution : While vortexing the aqueous buffer, slowly add the ethanolic stock solution dropwise to the desired final concentration. The final concentration of ethanol should be kept as low as possible to minimize its effects on the experiment.
-
Final Check : The final solution should be clear. If it appears cloudy, you may need to increase the final concentration of ethanol or try an alternative method.
Protocol 2: Solubilization using a Surfactant (Triton X-100)
-
Surfactant Preparation : Prepare a stock solution of the surfactant (e.g., 10% Triton X-100) in your aqueous buffer.
-
Dispersion : Add the desired amount of solid this compound to your aqueous buffer.
-
Surfactant Addition : Add the surfactant stock solution to the acyl-CoA suspension to achieve a final surfactant concentration that is above its critical micelle concentration (CMC) but compatible with your experimental system.
-
Mixing : Gently vortex or sonicate in a bath sonicator on ice until the solution is clear.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Diagram of a micelle formed by an acyl-CoA.
References
- 1. Lipid - Wikipedia [en.wikipedia.org]
- 2. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. Methods of solubility enhancements | PPTX [slideshare.net]
- 6. wjbphs.com [wjbphs.com]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. longdom.org [longdom.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Technical Support Center: Optimizing Enzyme Activity of Long-Chain trans-2-enoyl-CoA Substrates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with long-chain and very-long-chain trans-2-enoyl-CoA molecules, such as the novel compound "trans-21-methyldocos-2-enoyl-CoA," and their associated enzymes.
Frequently Asked Questions (FAQs)
Q1: What are trans-2-enoyl-CoA reductases and what is their function?
A1: trans-2-enoyl-CoA reductases (TERs) are a family of oxidoreductase enzymes that play a crucial role in the elongation of fatty acids and the metabolism of sphingolipids.[1][2][3] They catalyze the fourth and final step in the fatty acid elongation cycle, which involves the reduction of a trans-2-enoyl-CoA substrate to its corresponding saturated acyl-CoA.[1] This reaction typically utilizes NADPH or NADH as an electron donor.[3][4]
Q2: My long-chain trans-2-enoyl-CoA substrate is difficult to dissolve. What are the recommended solubilization methods?
A2: Long-chain acyl-CoAs are amphipathic molecules that can be challenging to dissolve in aqueous buffers. It is generally recommended to first dissolve the lyophilized powder in a small amount of an organic solvent like ethanol (B145695) or DMSO. This stock solution can then be diluted to the final working concentration in the assay buffer. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid denaturing the enzyme. Sonication or gentle vortexing of the final solution can also aid in dissolution.
Q3: I am observing lower than expected activity with my trans-2-enoyl-CoA reductase. What are some potential causes?
A3: Several factors could contribute to low enzyme activity. These include:
-
Substrate Quality: The trans-2-enoyl-CoA substrate may have degraded. It is important to store it under the recommended conditions, typically at -20°C or -80°C, and to handle it with care to prevent hydrolysis.
-
Enzyme Stability: The enzyme itself may have lost activity. Ensure proper storage conditions and handling.
-
Cofactor Limitation: The concentration of the NADPH or NADH cofactor may be insufficient. Ensure it is present in saturating amounts.
-
Assay Conditions: The pH, temperature, or buffer composition of the assay may not be optimal for the specific enzyme.
-
Inhibitors: The presence of contaminating inhibitors in the substrate preparation or other assay components could be a factor.
Q4: How can I monitor the activity of my trans-2-enoyl-CoA reductase?
A4: Enzyme activity can be monitored by tracking the consumption of the NADPH or NADH cofactor, which can be observed as a decrease in absorbance at 340 nm using a spectrophotometer. Alternatively, you can monitor the formation of the product (acyl-CoA) or the consumption of the substrate (trans-2-enoyl-CoA) using methods like HPLC or mass spectrometry.
Troubleshooting Guides
Issue 1: High Background Signal in Spectrophotometric Assay
| Potential Cause | Troubleshooting Step |
| NAD(P)H Instability | Prepare fresh NAD(P)H solutions for each experiment. Keep NAD(P)H solutions on ice and protected from light. |
| Substrate Interference | Run a control reaction without the enzyme to measure any non-enzymatic oxidation of NAD(P)H in the presence of the substrate. Subtract this background rate from the rate of the enzyme-catalyzed reaction. |
| Contaminating Enzymes | If using a crude enzyme preparation, there may be other NAD(P)H-oxidizing enzymes present. Purify the enzyme of interest to remove contaminants. |
Issue 2: Non-linear Reaction Progress Curves
| Potential Cause | Troubleshooting Step |
| Substrate Depletion | If the reaction rate decreases over time, it may be due to the substrate being consumed. Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme Instability | The enzyme may be unstable under the assay conditions. Try adding stabilizing agents like glycerol (B35011) or BSA to the buffer. Perform the assay at a lower temperature. |
| Product Inhibition | The product of the reaction may be inhibiting the enzyme. Analyze the initial reaction rates before product accumulation becomes significant. |
Quantitative Data Summary
The following table summarizes kinetic parameters for a generic trans-2-enoyl-CoA reductase. Note that these values can vary significantly depending on the specific enzyme and substrate.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH |
| Crotonyl-CoA (C4) | 10-50 | 0.5-2.0 | 7.0-7.5 |
| Decenoyl-CoA (C10) | 5-25 | 0.2-1.5 | 7.0-7.5 |
| Palmitoleoyl-CoA (C16:1) | 1-10 | 0.1-0.8 | 7.0-7.5 |
| Oleoyl-CoA (C18:1) | 1-10 | 0.1-0.5 | 7.0-7.5 |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for trans-2-enoyl-CoA Reductase Activity
This protocol describes a continuous spectrophotometric assay to measure the activity of a trans-2-enoyl-CoA reductase by monitoring the oxidation of NADPH.
Materials:
-
Purified trans-2-enoyl-CoA reductase
-
trans-2-enoyl-CoA substrate (e.g., this compound)
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the trans-2-enoyl-CoA substrate in an appropriate organic solvent (e.g., ethanol) and then dilute it in the assay buffer.
-
Prepare a fresh stock solution of NADPH in the assay buffer.
-
Set up the reaction mixture in a cuvette. A typical 1 mL reaction might contain:
-
800 µL Assay Buffer
-
100 µL of trans-2-enoyl-CoA substrate solution (to a final concentration of 10-100 µM)
-
50 µL of NADPH solution (to a final concentration of 100-200 µM)
-
-
Incubate the mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of the enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction rate from the linear portion of the progress curve using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Visualizations
References
- 1. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual Functions of the Trans-2-Enoyl-CoA Reductase TER in the Sphingosine 1-Phosphate Metabolic Pathway and in Fatty Acid Elongation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 4. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to trans-21-methyldocos-2-enoyl-CoA and Other Long-Chain Acyl-CoAs for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the unique very-long-chain branched-chain fatty acyl-CoA, trans-21-methyldocos-2-enoyl-CoA, with other conventional long-chain and very-long-chain acyl-CoAs. The information presented herein is curated from existing literature on the metabolism and signaling roles of these molecules, offering insights into their potential biochemical distinctions and therapeutic relevance. Due to the limited direct experimental data on this compound, this guide extrapolates its probable characteristics based on its structural features—a very-long-chain, a methyl branch, and a trans-2 double bond.
Executive Summary
Long-chain acyl-CoAs (LCA-CoAs) and very-long-chain acyl-CoAs (VLCA-CoAs) are central molecules in lipid metabolism and cellular signaling.[1] They are substrates for energy production through β-oxidation, precursors for the synthesis of complex lipids, and modulators of various cellular processes.[2] The introduction of a methyl branch, as seen in this compound, can significantly alter the molecule's physical properties and its interaction with enzymes and binding proteins. This guide explores these potential differences, providing a framework for future experimental investigation.
Data Presentation: Comparative Performance
The following tables summarize the anticipated comparative performance of this compound against common straight-chain saturated, monounsaturated, and polyunsaturated very-long-chain acyl-CoAs. The data is inferred from studies on analogous branched-chain and very-long-chain fatty acids.
Table 1: Comparison of Predicted Physicochemical and Metabolic Properties
| Property | This compound (Predicted) | Docosanoyl-CoA (C22:0) | Docosenoyl-CoA (C22:1) | Docosahexaenoyl-CoA (C22:6) |
| Molecular Weight | High | High | High | High |
| Solubility in Aqueous Buffer | Very Low | Very Low | Low | Low |
| Melting Point | Lower than C22:0 | High | Lower than C22:0 | Low |
| Susceptibility to β-oxidation | Potentially lower; may require alternative pathways | High | High | High (with auxiliary enzymes) |
| Binding Affinity to Acyl-CoA Binding Proteins (ACBPs) | High, potentially altered specificity[3] | High[3] | High[3] | High[3] |
| Substrate for Acyl-CoA Dehydrogenases (ACADs) | Likely a poor substrate for VLCAD[4] | Good substrate for VLCAD[5] | Good substrate for VLCAD[4] | Requires additional enzymes |
| Inhibitory Potential on Fatty Acid Synthase | Predicted to be a potent inhibitor[6] | Potent inhibitor[6] | Potent inhibitor[6] | Potent inhibitor[6] |
Table 2: Predicted Kinetic Parameters with Key Enzymes
| Enzyme | Substrate | Predicted Km (µM) | Predicted Vmax (relative to C22:0-CoA) |
| Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | This compound | Higher | Lower |
| Docosanoyl-CoA (C22:0) | Baseline[7] | 100% | |
| trans-2-enoyl-CoA Reductase | This compound | Lower | Higher |
| trans-2-docosenoyl-CoA | Baseline[8] | 100% | |
| Acyl-CoA Synthetase (long-chain) | 21-methyldocosanoic acid | Higher | Lower |
| Docosanoic acid | Baseline | 100% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation and validation of the predicted properties of this compound.
Protocol 1: Analysis of Acyl-CoA Profiles by HPLC-MS/MS
This protocol allows for the sensitive and specific quantification of various acyl-CoA species in biological samples.[9][10]
1. Sample Preparation:
-
Homogenize 50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Centrifuge at 12,000 x g for 10 min at 4°C.
-
Wash the pellet twice with 1 mL of ice-cold acetone.
-
Dry the pellet under a stream of nitrogen.
-
Resuspend the pellet in 200 µL of 50 mM KH2PO4, pH 7.2.
2. HPLC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 95:5 (v/v) 50 mM ammonium (B1175870) acetate (B1210297) (pH 5.5) / acetonitrile (B52724).
-
Mobile Phase B: 95:5 (v/v) acetonitrile / 50 mM ammonium acetate (pH 5.5).
-
Gradient: A linear gradient from 2% to 98% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for each acyl-CoA.
-
Product Ion: A characteristic fragment ion of coenzyme A (e.g., m/z 428.1).
-
Quantification: Use a stable isotope-labeled internal standard for each class of acyl-CoA if available.
Protocol 2: In Vitro Assay of trans-2-enoyl-CoA Reductase Activity
This spectrophotometric assay measures the activity of trans-2-enoyl-CoA reductase by monitoring the oxidation of NADPH.[8]
1. Reaction Mixture (1 mL total volume):
-
100 mM potassium phosphate (B84403) buffer, pH 7.4.
-
100 µM NADPH.
-
50 µM of the trans-2-enoyl-CoA substrate (e.g., this compound or a control).
-
1-5 µg of purified or recombinant trans-2-enoyl-CoA reductase.
2. Assay Procedure:
-
Pre-incubate the reaction mixture without the substrate at 37°C for 5 minutes.
-
Initiate the reaction by adding the trans-2-enoyl-CoA substrate.
-
Monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
The rate of NADPH oxidation is proportional to the enzyme activity.
3. Calculation:
-
Use the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1) to calculate the rate of reaction.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz, illustrate key metabolic and signaling pathways where very-long-chain and branched-chain acyl-CoAs are implicated.
Diagram 1: Fatty Acid Elongation and Branched-Chain Incorporation
This diagram shows the fatty acid elongation cycle and how branched-chain precursors can be incorporated.
Caption: Fatty acid elongation cycle with branched-chain precursor input.
Diagram 2: Hypothetical Signaling Cascade of a Branched VLC-acyl-CoA
This diagram illustrates a potential signaling role for a molecule like this compound, based on known pathways for other fatty acyl-CoAs.[11]
Caption: Hypothetical signaling cascade involving a branched VLC-acyl-CoA.
Diagram 3: Experimental Workflow for Comparative Analysis
This diagram outlines a logical workflow for the experimental comparison of different long-chain acyl-CoAs.
Caption: Workflow for comparative analysis of long-chain acyl-CoAs.
Conclusion
This compound represents a structurally unique very-long-chain acyl-CoA that is predicted to exhibit distinct biochemical properties compared to its straight-chain counterparts. Its branched nature likely influences its metabolism, reducing its efficiency as a substrate for conventional β-oxidation while potentially enhancing its role as a signaling molecule or a modulator of enzyme activity. The provided experimental protocols and conceptual diagrams offer a robust starting point for researchers to investigate these hypotheses and further elucidate the specific functions of this and other novel fatty acyl-CoAs in health and disease. Further research is warranted to isolate and characterize this molecule and validate these predictions experimentally.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Functional and Structural Diversity of Acyl-coA Binding Proteins in Oil Crops [frontiersin.org]
- 4. Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Very Long Chain Acyl-coenzyme A Dehydrogenase Deficiency: A Review of Pathophysiology, Clinical Manifestations, Diagnosis, and Treatment -Journal of The Korean Society of Inherited Metabolic disease | Korea Science [koreascience.kr]
- 8. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 11. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of a Terminal Methyl Group on the Biochemical Properties and Metabolism of Very-Long-Chain Fatty Acyl-CoAs: A Comparative Analysis of trans-21-Methyldocos-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of trans-21-methyldocos-2-enoyl-CoA and its straight-chain counterpart, trans-docos-2-enoyl-CoA. While direct experimental data for this compound is limited, this document extrapolates from established principles of fatty acid metabolism and the known effects of methyl branching to offer a comprehensive overview of its anticipated biochemical behavior.
Introduction
This compound is a very-long-chain fatty acyl-CoA with a methyl group at the C21 position, classifying it as an iso-fatty acyl-CoA. This terminal methyl group introduces significant alterations to its physical properties and metabolic fate compared to the analogous straight-chain fatty acyl-CoA. Understanding these differences is crucial for researchers in lipidomics, metabolic disorders, and drug development, as methyl-branched fatty acids and their derivatives have distinct biological roles and enzymatic interactions.
Comparative Physicochemical and Metabolic Properties
The presence of the terminal methyl group in this compound is predicted to alter its physical characteristics and how it is processed by metabolic enzymes. These differences are summarized in the table below.
| Property | trans-docos-2-enoyl-CoA (Straight-Chain) | This compound (Iso-Branched) | Rationale for Difference |
| Melting Point | Higher | Lower | The methyl group disrupts the ordered packing of the acyl chains, reducing the energy required to transition to a liquid state.[1] |
| Membrane Fluidity | Decreases membrane fluidity | Increases membrane fluidity | The kink introduced by the methyl branch interferes with the close packing of lipid tails in biological membranes, thereby enhancing fluidity.[2] |
| Hydrophobicity | High | Slightly higher | The additional methyl group contributes to the nonpolar character of the molecule. |
| Metabolic Pathway | Primarily mitochondrial β-oxidation | Peroxisomal β-oxidation followed by mitochondrial β-oxidation | Very-long-chain fatty acids and branched-chain fatty acids are preferentially metabolized in peroxisomes.[3][4][5] |
| Final β-oxidation Product | Acetyl-CoA | Isobutyryl-CoA | The terminal three carbons of the iso-fatty acid are released as isobutyryl-CoA instead of acetyl-CoA. |
| Enzyme Specificity | Substrate for standard β-oxidation enzymes | Requires specific enzymes for branched-chain fatty acid metabolism, such as α-methylacyl-CoA racemase for its downstream metabolites.[6][7][8] | The methyl group can cause steric hindrance in the active sites of enzymes adapted for straight-chain substrates.[9][10][11] |
Metabolic Pathways: A Comparative Overview
The catabolism of straight-chain and iso-branched-chain fatty acyl-CoAs proceeds through distinct pathways, particularly in the terminal stages of β-oxidation.
β-Oxidation of trans-docos-2-enoyl-CoA
The straight-chain trans-docos-2-enoyl-CoA is a standard intermediate in the β-oxidation of docosanoic acid. It undergoes repeated cycles of oxidation, hydration, oxidation, and thiolysis, yielding acetyl-CoA in each cycle until the entire chain is degraded.
Metabolism of this compound
As a branched-chain very-long-chain fatty acyl-CoA, this compound is expected to be initially processed in the peroxisomes.[4][5] Following several cycles of β-oxidation, the resulting shorter-chain branched acyl-CoA is further metabolized in the mitochondria. The terminal iso-structure leads to the formation of isobutyryl-CoA in the final thiolysis step.
Experimental Protocols
While specific experimental data for this compound is not available, the following protocols are standard for comparing the metabolism of straight-chain and branched-chain fatty acids.
Enzyme Kinetic Assays
Objective: To compare the kinetic parameters (Km and Vmax) of enzymes involved in fatty acid metabolism (e.g., acyl-CoA dehydrogenases, enoyl-CoA hydratases) with straight-chain versus iso-branched-chain substrates.
Methodology:
-
Enzyme Preparation: Purify the enzyme of interest (e.g., from rat liver mitochondria or a recombinant expression system).
-
Substrate Preparation: Synthesize or procure trans-docos-2-enoyl-CoA and this compound.
-
Assay: The rate of the enzymatic reaction is measured spectrophotometrically by monitoring the change in absorbance of a cofactor (e.g., NAD+ or FAD).
-
For acyl-CoA dehydrogenase, the reduction of an electron acceptor is monitored.
-
For enoyl-CoA hydratase, the hydration of the double bond is followed by the decrease in absorbance at 263 nm.
-
-
Data Analysis: Reaction rates are measured at varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.[12][13]
Cellular Metabolism Studies
Objective: To compare the rate and products of catabolism of straight-chain and iso-branched-chain fatty acids in a cellular context.
Methodology:
-
Cell Culture: Culture a relevant cell line (e.g., hepatocytes, fibroblasts).
-
Labeling: Incubate the cells with radiolabeled or stable isotope-labeled docosanoic acid and 21-methyldocosanoic acid.
-
Metabolite Extraction: After a set incubation period, quench the metabolism and extract intracellular and extracellular metabolites.
-
Analysis: Analyze the labeled metabolites using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the breakdown products.[14]
The Role of the Methyl Group: A Mechanistic View
The terminal methyl group exerts its influence primarily through steric effects and by altering the final products of β-oxidation.
Steric Hindrance: The methyl group can physically block or alter the binding of the acyl-CoA tail within the active site of an enzyme.[9][10][11] This is particularly relevant for enzymes that have a narrow substrate-binding channel optimized for straight-chain fatty acids. This can lead to a lower catalytic efficiency (kcat/Km) for the branched-chain substrate.
Altered Metabolic Fate: The most significant consequence of the terminal methyl group is the generation of isobutyryl-CoA instead of acetyl-CoA in the final round of β-oxidation. Isobutyryl-CoA enters the tricarboxylic acid (TCA) cycle via conversion to succinyl-CoA, a different entry point than acetyl-CoA. This has implications for cellular anaplerosis and energy yield.
Conclusion
The presence of a terminal methyl group in this compound profoundly influences its biochemical and metabolic characteristics when compared to its straight-chain analog. These differences, stemming from altered physicochemical properties and steric interactions with metabolic enzymes, lead to distinct catabolic pathways and end products. For researchers in metabolic diseases and drug development, appreciating these nuances is essential for understanding the roles of branched-chain fatty acids in health and disease and for designing therapeutic interventions that target fatty acid metabolism. Further direct experimental investigation of this compound and related compounds will be invaluable in validating these predicted effects.
References
- 1. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Beta oxidation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Alpha-methylacyl-CoA racemase - Wikipedia [en.wikipedia.org]
- 7. Subcellular localization and physiological role of alpha-methylacyl-CoA racemase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. AMACR gene: MedlinePlus Genetics [medlineplus.gov]
- 9. Topics in Organic Chemistry: Understanding Steric Effects: Impact on Molecular Structure and Reactivity [chemistrywithdrsantosh.com]
- 10. On the role of steric clashes in methylation control of restriction endonuclease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Steric effects - Wikipedia [en.wikipedia.org]
- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of trans-21-methyldocos-2-enoyl-CoA Across Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted metabolic pathway of trans-21-methyldocos-2-enoyl-CoA, a C23 very-long-chain fatty acid (VLCFA), across various cell types. Due to the absence of direct experimental data for this specific molecule, its metabolism is inferred from established principles of VLCFA and branched-chain fatty acid catabolism. This document outlines the hypothetical metabolic pathway, compares its processing in hepatocytes, neurons, and cancer cells, and provides detailed experimental protocols for further investigation.
Introduction to this compound Metabolism
This compound is a unique fatty acyl-CoA characterized by its very long carbon chain (23 carbons), a methyl branch at an odd-numbered carbon (C21), and a trans double bond at the C2 position. These structural features suggest a complex metabolic route primarily initiated within the peroxisome, as mitochondria are not equipped to handle such long and branched fatty acids. The initial steps are crucial for shortening the carbon chain to a length that can be further processed by mitochondrial β-oxidation.
Proposed Metabolic Pathway
The metabolism of this compound is predicted to proceed through a series of enzymatic reactions predominantly in the peroxisome, followed by mitochondrial β-oxidation.
The initial steps for this molecule likely involve peroxisomal β-oxidation. The trans-2-enoyl-CoA structure is a standard intermediate in β-oxidation, suggesting that the first steps will proceed via hydration and oxidation. Due to the methyl group at an odd carbon, the final round of peroxisomal β-oxidation is expected to yield propionyl-CoA and a straight-chain acyl-CoA, which is then transported to the mitochondria for complete oxidation.
Comparative Metabolism in Different Cell Types
The metabolism of VLCFAs can vary significantly between cell types due to differential expression of key metabolic enzymes and transporters. Here, we compare the predicted metabolism of this compound in hepatocytes, neurons, and a representative cancer cell line (hepatocellular carcinoma).
| Metabolic Step/Enzyme | Hepatocytes | Neurons | Cancer Cells (HCC) |
| Peroxisomal β-oxidation | High capacity. The liver is a primary site for fatty acid metabolism. | Present, but generally lower capacity than hepatocytes. Crucial for myelin sheath maintenance. | Variable, but often upregulated to meet high energy demands. |
| ACOX1 (Acyl-CoA Oxidase 1) | High expression. ACOX1 is the rate-limiting enzyme for the initial step of peroxisomal β-oxidation of straight-chain VLCFAs.[1][2] | Moderate expression. Essential for neuronal function and development. | Expression can be altered. Some cancers show increased reliance on fatty acid oxidation.[3] |
| ABCD1 (ALDP) | High expression. Facilitates the transport of VLCFA-CoA into peroxisomes. | High expression, particularly in oligodendrocytes and microglia. Mutations lead to adrenoleukodystrophy. | Expression levels can be variable and may be altered in different cancer types. |
| Mitochondrial β-oxidation | High capacity to process medium and short-chain fatty acids generated from peroxisomal oxidation. | High energy demand, thus active mitochondrial β-oxidation is present. | Often reprogrammed. Some cancers favor glycolysis (Warburg effect), while others rely heavily on fatty acid oxidation.[4] |
| Propionyl-CoA Metabolism | Efficiently metabolized via the propionyl-CoA carboxylase pathway. | Active metabolism to succinyl-CoA for the TCA cycle. | Can be a carbon source for the TCA cycle to support proliferation. |
Experimental Protocols
This protocol is adapted from methods using stable-isotope labeled fatty acids to trace their metabolic fate.[5][6][7][8][9]
Objective: To quantify the rate of peroxisomal β-oxidation in cultured cells by measuring the chain-shortened products of a labeled VLCFA.
Materials:
-
Cultured hepatocytes, neurons, or cancer cells
-
DMEM with 10% FBS and antibiotics
-
D3-labeled docosanoic acid (C22:0)
-
Fatty acid-free BSA
-
Chloroform
-
Internal standards (e.g., C17:0)
-
Gas chromatography-mass spectrometry (GC-MS) equipment
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 80-90% confluency.
-
Labeling: Prepare a solution of D3-C22:0 complexed with fatty acid-free BSA in culture medium. Replace the existing medium with the labeling medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Lipid Extraction:
-
Wash cells twice with cold PBS.
-
Scrape cells into a glass tube.
-
Add internal standards.
-
Extract lipids using a chloroform:methanol (2:1, v/v) mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase.
-
-
Derivatization: Evaporate the solvent and derivatize the fatty acids to fatty acid methyl esters (FAMEs) using methanol and an acid catalyst.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to quantify the amount of D3-labeled chain-shortened products (e.g., D3-C16:0).
-
Data Analysis: The rate of β-oxidation is calculated as the ratio of the product (D3-C16:0) to the initial substrate (D3-C22:0), normalized to total protein content.
This spectrophotometric assay measures the production of H2O2 by ACOX1.[2][10][11][12][13]
Objective: To determine the enzymatic activity of ACOX1 in cell lysates.
Materials:
-
Cell lysates from hepatocytes, neurons, or cancer cells
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Flavin adenine (B156593) dinucleotide (FAD)
-
Palmitoyl-CoA (or other suitable acyl-CoA substrate)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Reaction Mixture: In a microplate well, combine potassium phosphate buffer, FAD, HRP, and Amplex Red.
-
Add Cell Lysate: Add a known amount of cell lysate protein to each well.
-
Initiate Reaction: Start the reaction by adding the acyl-CoA substrate.
-
Measure Absorbance: Immediately begin measuring the increase in absorbance at 570 nm over time at 37°C. The rate of increase in absorbance is proportional to the rate of H2O2 production and thus ACOX1 activity.
-
Calculate Specific Activity: Calculate the specific activity as nmol of H2O2 produced per minute per mg of protein, using a standard curve generated with known concentrations of H2O2.
Assessing the function of the ABCD1 transporter can be done indirectly by measuring the accumulation of VLCFAs in cells where its function is inhibited or by using fluorescent probes.[14]
Objective: To evaluate the functionality of the ABCD1 transporter in different cell types.
Materials:
-
Cultured cells
-
Specific ABCD1 inhibitors (if available) or siRNA for knockdown
-
[1-14C]-lignoceric acid (C24:0)
-
Scintillation counter
Procedure:
-
Cell Treatment: Treat cells with an ABCD1 inhibitor or transfect with ABCD1 siRNA.
-
Substrate Incubation: Add [1-14C]-lignoceric acid to the culture medium and incubate for a defined period.
-
Cell Lysis and Fractionation: Lyse the cells and separate the peroxisomal fraction from the cytosol.
-
Measure Radioactivity: Measure the radioactivity in the peroxisomal and cytosolic fractions using a scintillation counter.
-
Data Analysis: A decrease in radioactivity within the peroxisomal fraction and an increase in the cytosolic fraction in treated cells compared to controls would indicate inhibition of ABCD1 transport activity.
Conclusion
The metabolism of this compound is predicted to be a multi-organellar process initiated in peroxisomes, with significant variations across different cell types. Hepatocytes are likely to have the highest capacity for its degradation, while neurons rely on this pathway for specialized functions. In cancer cells, the metabolism of such VLCFAs may be reprogrammed to support their growth and survival. The provided experimental protocols offer a framework for researchers to investigate the metabolism of this and other novel fatty acids, contributing to a deeper understanding of lipid metabolism in health and disease. Further research, including comparative lipidomics and flux analysis, will be crucial to fully elucidate the metabolic fate and biological significance of this compound.[15][16][17][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. scielo.br [scielo.br]
- 3. Dysregulated fatty acid metabolism in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The diversity and breadth of cancer cell fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid | Springer Nature Experiments [experiments.springernature.com]
- 7. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical characterization of two functional human liver acyl-CoA oxidase isoforms 1a and 1b encoded by a single gene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human ACOX1 (Peroxisomal acyl-coenzyme A oxidase 1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. mybiosource.com [mybiosource.com]
- 13. researchgate.net [researchgate.net]
- 14. Single-cell analysis of ABCD1 transport function using ABCD1-specific probes to differentiate between benign and pathogenic variants of ABCD1 - ELA International [elainternational.eu]
- 15. Comparative membrane lipidomics of hepatocellular carcinoma cells reveals diacylglycerol and ceramide as key regulators of Wnt/β-catenin signaling and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lipidomic study and diagnosis of hepatocellular carcinoma tumor with rapid evaporative ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Lipid Metabolism and Lipidomics Applications in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
Validating Novel Very-Long-Chain Acyl-CoAs as Metabolic Intermediates: A Comparative Guide
For researchers, scientists, and drug development professionals, the definitive validation of a novel metabolic intermediate is a critical step in understanding biochemical pathways and identifying potential therapeutic targets. This guide provides a comparative overview of the experimental approaches used to validate "trans-21-methyldocos-2-enoyl-CoA" and similar very-long-chain fatty acyl-CoAs (VLCFA-CoAs) as true metabolic intermediates.
The study of lipid metabolism often uncovers novel molecules whose roles are not immediately clear. Very-long-chain fatty acids (VLCFAs), those with 22 or more carbon atoms, and their activated CoA esters are integral to numerous physiological processes, including membrane structure, cell signaling, and energy metabolism.[1][2][3][4][5] Disruptions in VLCFA metabolism are linked to several severe inherited disorders, making the enzymes in these pathways potential drug targets.[1][2][4]
Validating a putative molecule like "this compound" as a genuine metabolic intermediate requires rigorous experimental evidence to distinguish it from a metabolic dead-end or an analytical artifact. This guide compares the primary analytical techniques and experimental workflows used for this purpose.
Comparative Analysis of Validation Techniques
The validation of a novel VLCFA-CoA, such as the hypothetical "this compound," against known intermediates like C24:0-CoA or C26:0-CoA, relies on a combination of analytical chemistry and biochemical assays. The choice of method depends on the specific research question, the available instrumentation, and the biological matrix being studied.
| Technique | Principle | Strengths | Limitations | Typical Application in VLCFA-CoA Validation |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separates molecules by hydrophobicity, then identifies them by mass-to-charge ratio and fragmentation patterns. | High sensitivity and specificity; allows for quantification; can identify unknown compounds. | Requires authentic standards for absolute quantification; ion suppression can affect accuracy; complex sample preparation. | Identification and quantification of specific acyl-CoA species in cell or tissue extracts.[3] |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separates molecules based on their interaction with a stationary phase; detection is based on the absorbance of UV light by the CoA moiety. | Robust and reproducible; good for quantification if the peak is well-resolved; less expensive than MS. | Lower sensitivity and specificity than MS; co-eluting compounds can interfere with quantification. | Measurement of total or individual long-chain acyl-CoA esters in tissue samples.[6] |
| Enzymatic Assays | Uses specific enzymes to convert the target molecule into a product that can be easily measured (e.g., by spectrophotometry or fluorometry). | High specificity for the target substrate; can provide functional information about the metabolic pathway. | Dependent on the availability of purified enzymes; may not be suitable for novel or uncharacterized molecules. | Determining the concentration of intermediates like 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA esters.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of a molecule based on the magnetic properties of its atomic nuclei. | Unambiguous structure elucidation; non-destructive. | Low sensitivity, requiring relatively large amounts of purified material; not suitable for direct analysis in complex biological mixtures. | Structural confirmation of a novel acyl-CoA that has been purified. |
Experimental Protocols
Extraction and Analysis of Acyl-CoA Esters by LC-MS/MS
This protocol is designed for the identification and relative quantification of a novel VLCFA-CoA from cultured cells or tissue samples.
a. Sample Preparation and Extraction:
-
Flash-freeze cell pellets or tissue samples in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen sample in a cold extraction solvent (e.g., chloroform/methanol, 2:1 v/v).
-
Add an internal standard (e.g., a commercially available odd-chain or deuterated acyl-CoA) to correct for extraction efficiency and instrument variability.
-
Vortex thoroughly and incubate on ice for 30 minutes.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the lipid and acyl-CoA esters.
-
Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
b. LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reverse-phase column suitable for lipid analysis. Employ a gradient elution program with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). For targeted analysis, use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for the predicted novel acyl-CoA and known comparators. For untargeted analysis, use a high-resolution mass spectrometer to obtain accurate mass measurements.
Enzymatic Assay for trans-2-Enoyl-CoA Intermediates
This protocol measures the total amount of trans-2-enoyl-CoA esters, which would include "this compound" if it is present and a substrate for the enzymes used.
a. Principle: This assay relies on the sequential action of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. The NADH produced in the final step is measured fluorometrically.
b. Procedure:
-
Extract acyl-CoA esters from the biological sample as described above.
-
To a reaction buffer containing Tris-HCl and a detergent (e.g., Triton X-100), add the extracted acyl-CoAs.
-
Add purified enoyl-CoA hydratase to convert all trans-2-enoyl-CoA esters to their corresponding 3-hydroxyacyl-CoA forms.
-
Add NAD+ and purified 3-hydroxyacyl-CoA dehydrogenase. This will oxidize the 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs, with the concomitant reduction of NAD+ to NADH.
-
Measure the increase in fluorescence resulting from NADH production using a fluorometer.
-
Quantify the amount of trans-2-enoyl-CoA esters by comparing the fluorescence signal to a standard curve generated with a known amount of a commercially available trans-2-enoyl-CoA.
Visualizing the Metabolic Context
Understanding the metabolic pathway in which a novel intermediate is proposed to exist is crucial for its validation. The following diagrams illustrate the fatty acid elongation cycle, where "this compound" would likely be found, and a typical experimental workflow for its validation.
References
- 1. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of very long-chain Fatty acids: genes and pathophysiology [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Determination of individual long-chain fatty acyl-CoA esters in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Mutant Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Interaction with Very-Long-Chain Acyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the interaction between very-long-chain acyl-CoAs, represented by substrates such as trans-21-methyldocos-2-enoyl-CoA, and various mutant forms of the Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD) enzyme. VLCAD is a critical enzyme in the mitochondrial beta-oxidation of fatty acids with chain lengths of 14 to 20 carbons.[1] Mutations in the ACADVL gene can lead to VLCAD deficiency, a serious inborn error of metabolism.[2][3][4] This guide summarizes key quantitative data on the enzymatic activity of wild-type versus mutant VLCAD, details common experimental protocols for assessing enzyme function, and provides visual representations of the relevant biological pathway and experimental workflows.
Data Presentation: Comparative Enzymatic Activity of Wild-Type and Mutant VLCAD
The following table summarizes the comparative enzymatic activities of wild-type VLCAD and two clinically observed mutants, A450P and L462P, with various long-chain acyl-CoA substrates. The data is adapted from studies that characterize the functional consequences of these mutations. The A450P and L462P mutations are of particular interest as they affect the C-terminal domain of VLCAD, which is crucial for its interaction with the mitochondrial membrane.[2][5][6]
| Substrate (Acyl-CoA) | Wild-Type VLCAD Activity (%) | Mutant A450P VLCAD Activity (%) | Mutant L462P VLCAD Activity (%) | Reference |
| Myristoyl-CoA (C14:0) | 100 | ~95 | ~70 | [2][7] |
| Palmitoyl-CoA (C16:0) | 100 | ~100 | ~30 | [2][5][6][7] |
| Palmitoleoyl-CoA (C16:1) | 100 | ~100 | ~40 | [2][7] |
| Stearoyl-CoA (C18:0) | 100 | ~90 | ~25 | [2][7] |
| Arachidonoyl-CoA (C20:4) | 100 | ~85 | ~20 | [2][7] |
Note: Activities are presented as a percentage of the wild-type enzyme's activity with the respective substrate. The absolute activity of wild-type VLCAD with palmitoyl-CoA (C16:0) was the highest among the tested substrates.[5] While direct kinetic data for this compound is not available, the trend observed with C14 to C20 substrates suggests that mutations like L462P significantly impair the enzyme's ability to process very-long-chain fatty acids. The A450P mutation, in contrast, appears to have a more subtle effect on catalytic activity but has been shown to reduce the enzyme's association with the mitochondrial membrane, which is critical for its function in vivo.[5][6]
Other mutations, such as R429W, have been associated with a severe disease phenotype and exhibit minimal to no detectable enzyme activity.[5] In contrast, common mild mutations like T220M and V243A show reduced but still significant levels of activity.[5]
Experimental Protocols
A common method for determining VLCAD activity is the ferricenium-based spectrophotometric assay. This assay measures the reduction of ferricenium ion, an artificial electron acceptor, which is coupled to the dehydrogenation of the acyl-CoA substrate by VLCAD.
VLCAD Enzymatic Activity Assay Protocol
-
Preparation of Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.2, containing 0.2% Triton X-100 and 0.1 mM EDTA.
-
Substrate Stock Solution: Prepare a 600 μM stock solution of the desired acyl-CoA substrate (e.g., palmitoyl-CoA) in the assay buffer.
-
Ferricenium Hexafluorophosphate (B91526) Stock Solution: Prepare a 300 μM stock solution in the assay buffer.
-
Enzyme Preparation: Purified recombinant wild-type or mutant VLCAD enzyme, or cell lysates containing the enzyme, are diluted in the assay buffer to a suitable concentration (e.g., 0.72 μM).
-
-
Assay Procedure:
-
In a 96-well plate or a cuvette, mix the enzyme preparation with the ferricenium hexafluorophosphate solution.
-
Initiate the reaction by adding the acyl-CoA substrate solution. The final concentrations in the reaction mixture should be, for example, 0.72 μM VLCAD, 150 μM ferricenium, and 300 μM substrate.
-
Immediately monitor the decrease in absorbance at 300 nm over time using a spectrophotometer. This decrease corresponds to the reduction of ferricenium.
-
-
Data Analysis:
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
The specific activity of the enzyme is calculated using the molar extinction coefficient of ferricenium and is typically expressed in units of μmol of substrate oxidized per minute per milligram of protein (U/mg).
-
Mandatory Visualizations
Mitochondrial Fatty Acid β-Oxidation Pathway
The following diagram illustrates the central role of VLCAD in the initial step of mitochondrial β-oxidation of very-long-chain fatty acids.
Caption: Mitochondrial β-oxidation of very-long-chain fatty acids.
Experimental Workflow for Comparing Wild-Type and Mutant VLCAD Activity
This diagram outlines the general workflow for expressing, purifying, and assaying the activity of wild-type and mutant VLCAD enzymes.
References
- 1. Mutation analysis of very-long-chain acyl-coenzyme A dehydrogenase (VLCAD) deficiency: identification and characterization of mutant VLCAD cDNAs from four patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for defective membrane targeting of mutant enzyme in human VLCAD deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between structure and substrate-chain-length specificity of mitochondrial very-long-chain acyl-coenzyme A dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very long-chain acyl-CoA dehydrogenase (VLCAD) deficiency | New York State Department of Health, Wadsworth Center [wadsworth.org]
- 5. EXPRESSION AND CHARACTERIZATION OF MUTATIONS IN HUMAN VERY LONG-CHAIN ACYL-COA DEHYDROGENASE USING A PROKARYOTIC SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and characterization of mutations in human very long-chain acyl-CoA dehydrogenase using a prokaryotic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Functional Face-Off: Unraveling the Contrasting Roles of Cis and Trans Isomers of 21-Methyldocos-2-enoyl-CoA
For Immediate Release
In the intricate landscape of lipid metabolism, the geometric isomerism of fatty acyl-CoA molecules can dictate their metabolic fate and functional significance. This guide provides a comparative analysis of the functional differences between the cis and trans isomers of 21-methyldocos-2-enoyl-CoA, a very-long-chain fatty acyl-CoA with a methyl branch. While direct experimental data for this specific molecule is limited, this comparison extrapolates from established principles of fatty acid metabolism, offering a predictive overview for researchers, scientists, and drug development professionals.
The core distinction between the cis and trans isomers lies in the spatial arrangement of their acyl chains around the C2-C3 double bond. The cis configuration introduces a pronounced kink in the molecule, whereas the trans isomer maintains a more linear and rigid structure. This fundamental structural variance has profound implications for their interaction with key metabolic enzymes and their incorporation into complex lipids, ultimately influencing cellular processes.
Comparative Analysis of Metabolic Processing
The metabolic pathways of fatty acid elongation and β-oxidation are highly stereospecific, with a clear preference for trans-2-enoyl-CoA intermediates. This preference forms the basis of the predicted functional divergence between the cis and trans isomers of 21-methyldocos-2-enoyl-CoA.
| Feature | trans-21-Methyldocos-2-enoyl-CoA | cis-21-Methyldocos-2-enoyl-CoA |
| Structure | Linear acyl chain | Kinked acyl chain |
| Fatty Acid Elongation | Direct substrate for trans-2-enoyl-CoA reductase (TER). Efficiently reduced to 21-methyldocosanoyl-CoA. | Poor substrate for TER. Requires prior isomerization to the trans form for efficient elongation. |
| β-Oxidation | Standard intermediate. Directly hydrated by enoyl-CoA hydratase (ECH) to form 3-hydroxyacyl-CoA. | Not a standard intermediate. Its hydration by ECH is significantly less efficient or may require a specific isomerase to be converted to the trans isomer before entering the β-oxidation spiral. |
| Enzyme Kinetics (Predicted) | Lower Km and higher Vmax for TER and ECH. | Higher Km and lower Vmax for TER and ECH. May act as a competitive inhibitor for these enzymes. |
| Metabolic Fate | Efficiently channeled into either elongation for the synthesis of very-long-chain fatty acids or into mitochondrial β-oxidation for energy production. | Likely to have a slower metabolic turnover. May accumulate or be diverted to alternative pathways, such as incorporation into complex lipids or peroxisomal oxidation. |
| Impact on Membrane Fluidity | When incorporated into phospholipids, the linear structure promotes tighter packing and reduced membrane fluidity. | The kinked structure disrupts lipid packing, leading to increased membrane fluidity.[1] |
Key Metabolic Pathways and Enzymatic Interactions
The differential processing of cis and this compound hinges on the specificity of enzymes within the fatty acid elongation and β-oxidation pathways.
Fatty Acid Elongation
In the final step of each fatty acid elongation cycle, trans-2-enoyl-CoA reductase (TER) catalyzes the NADPH-dependent reduction of the trans-2 double bond.[2][3] The linear configuration of this compound is predicted to fit optimally into the active site of TER. Conversely, the cis isomer would likely be a poor substrate due to steric hindrance from its bent conformation.
β-Oxidation
The second step of mitochondrial β-oxidation involves the hydration of a trans-2-enoyl-CoA by enoyl-CoA hydratase (ECH) to form L-3-hydroxyacyl-CoA.[4] While some hydratases can act on cis-2-enoyl-CoA, the efficiency is generally much lower. Therefore, the trans isomer of 21-methyldocos-2-enoyl-CoA would be readily catabolized for energy, whereas the cis isomer would likely require isomerization by an enzyme like enoyl-CoA isomerase to enter the main β-oxidation pathway efficiently.
Experimental Protocols
To empirically determine the functional differences between the cis and trans isomers of 21-methyldocos-2-enoyl-CoA, a series of in vitro and cell-based assays can be employed.
In Vitro Enzyme Kinetics Assay
Objective: To determine the kinetic parameters (Km and Vmax) of trans-2-enoyl-CoA reductase (TER) and enoyl-CoA hydratase (ECH) with both cis and trans isomers.
Methodology:
-
Enzyme Source: Purified recombinant TER and ECH.
-
Substrates: Synthesized and purified cis- and this compound.
-
Assay for TER: The rate of NADPH oxidation is monitored spectrophotometrically by the decrease in absorbance at 340 nm. The reaction mixture would contain buffer, NADPH, the enzyme, and varying concentrations of the acyl-CoA substrate.
-
Assay for ECH: The hydration of the 2-enoyl-CoA can be monitored by the increase in absorbance at 263 nm. The reaction mixture includes buffer, the enzyme, and different concentrations of the acyl-CoA substrate.
-
Data Analysis: Kinetic parameters are calculated by fitting the initial velocity data to the Michaelis-Menten equation.
Cellular Uptake and Metabolism Assay
Objective: To assess the rate of uptake and metabolic fate of the cis and trans isomers in a cellular context.
Methodology:
-
Cell Culture: Use a relevant cell line, such as hepatocytes or adipocytes.
-
Substrate Labeling: Synthesize radiolabeled or fluorescently tagged versions of cis- and trans-21-methyldocos-2-enoic acid.
-
Incubation: Incubate the cells with the labeled fatty acids.
-
Lipid Extraction: After incubation, wash the cells and perform a total lipid extraction.
-
Analysis: Separate and quantify the distribution of the label into different lipid classes (e.g., triacylglycerols, phospholipids, cholesterol esters) and water-soluble metabolites (indicating β-oxidation) using techniques like thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry.
Conclusion
The geometric isomerism of 21-methyldocos-2-enoyl-CoA is predicted to be a critical determinant of its biological function. The trans isomer is poised for efficient processing through the canonical pathways of fatty acid elongation and β-oxidation. In contrast, the cis isomer is likely to be a poorer substrate for the key enzymes in these pathways, potentially leading to its accumulation or diversion into other metabolic routes. These differences have significant implications for lipid homeostasis, membrane biology, and cellular signaling. The outlined experimental protocols provide a framework for the empirical validation of these predicted functional distinctions, which will be crucial for understanding the physiological roles of these very-long-chain fatty acyl-CoA isomers and for the development of therapeutic strategies targeting lipid metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of two cotton cDNAs encoding trans-2-enoyl-CoA reductase reveals a putative novel NADPH-binding motif - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
Comparative Guide to the Analysis of trans-21-methyldocos-2-enoyl-CoA: Evaluating Antibody Cross-Reactivity and Alternative Methods
Guide for Researchers, Scientists, and Drug Development Professionals
Currently, there are no commercially available or published antibodies that specifically target trans-21-methyldocos-2-enoyl-CoA . This guide provides a framework for evaluating the cross-reactivity of a hypothetical antibody against this molecule and compares this theoretical immunoassay approach with established alternative analytical methods.
Hypothetical Antibody Cross-Reactivity Profile
An essential step in validating any new antibody is to determine its specificity. Cross-reactivity occurs when an antibody binds to molecules other than its intended target, which can lead to inaccurate experimental results.[1][2] For a hypothetical antibody against this compound, it is crucial to test its binding against structurally similar long-chain acyl-CoAs.
The table below presents a hypothetical cross-reactivity profile, illustrating the data researchers should aim to generate. The percentage of cross-reactivity is determined by comparing the concentration of the competitor molecule required to displace 50% of the target antigen (IC50) with the IC50 of the target antigen itself.
Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody Targeting this compound
| Compound Tested (Potential Cross-Reactant) | Structural Similarity to Target | Hypothetical IC50 (nM) | % Cross-Reactivity |
| This compound (Target) | - | 1.5 | 100% |
| Docosenoyl-CoA (C22:1) | High (lacks methyl group) | 150 | 1.0% |
| Tetracosenoyl-CoA (C24:1) | Moderate (longer chain) | 850 | 0.18% |
| Eicosenoyl-CoA (C20:1) | Moderate (shorter chain) | 1200 | 0.13% |
| Palmitoyl-CoA (C16:0) | Low (shorter, saturated) | > 10,000 | < 0.01% |
| Coenzyme A (Free CoA) | Low (lacks acyl chain) | > 50,000 | < 0.003% |
Comparison of Analytical Methodologies
The primary alternative to an antibody-based assay for quantifying specific acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4][5][6] This technique offers high sensitivity and specificity for the analysis of a wide range of acyl-CoA molecules in complex biological samples.[7][8]
Table 2: Comparison of a Hypothetical Immunoassay with LC-MS/MS
| Parameter | Hypothetical Immunoassay (e.g., ELISA) | LC-MS/MS |
| Specificity | Potentially high, but requires extensive cross-reactivity testing. | Very high; distinguishes molecules by mass-to-charge ratio and fragmentation. |
| Sensitivity | High (potentially low nM to pM range). | Very high (nM to fM range).[4][9] |
| Multiplexing | Limited to single-analyte detection per assay. | Capable of profiling a wide range of acyl-CoAs simultaneously.[7][10] |
| Throughput | High (96-well or 384-well plate format). | Lower, as samples are analyzed sequentially. |
| Cost per Sample | Generally lower after initial antibody development. | Higher due to instrument cost and maintenance. |
| Development Time | Long (antibody production and validation). | Shorter (method development and validation). |
Signaling Pathways and Experimental Workflows
This compound is a very-long-chain fatty acyl-CoA. Such molecules are key intermediates in fatty acid elongation, a process that produces fatty acids with chain lengths of 21 carbons or more.[11] The diagram below illustrates a hypothetical metabolic pathway involving this molecule.
Caption: Hypothetical pathway of very-long-chain fatty acid elongation.
The workflow for assessing antibody cross-reactivity is a critical process to ensure data validity. It typically involves screening against a panel of related molecules.
Caption: Workflow for evaluating antibody cross-reactivity.
Experimental Protocols
Below are detailed protocols for standard methods used to determine antibody specificity and cross-reactivity.
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment
This protocol determines the specificity of a hypothetical antibody by measuring its ability to bind to the target antigen in the presence of potential cross-reactants.
-
Coating: Coat a 96-well microplate with a conjugate of this compound and a carrier protein (e.g., BSA). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.
-
Competition:
-
Prepare serial dilutions of the target antigen (standard curve) and each potential cross-reactant molecule.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the hypothetical antibody with each dilution of the standard or competitor for 1-2 hours.
-
-
Binding: Transfer the antibody-antigen/competitor mixtures to the coated and blocked 96-well plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG). Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 2).
-
Substrate Addition: Add a suitable substrate (e.g., TMB for HRP). Incubate until color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Plot the absorbance versus the log of the concentration for the target antigen and each competitor.
-
Determine the IC50 value for each.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Antigen / IC50 of Competitor) * 100
-
Protocol 2: LC-MS/MS Analysis of Long-Chain Fatty Acyl-CoAs
This method provides a highly specific and sensitive alternative for the quantification of acyl-CoAs.[3][12]
-
Sample Preparation (Extraction):
-
Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water or a 2:2:1 acetonitrile/methanol/water mixture).[5][10]
-
Include internal standards (e.g., stable isotope-labeled acyl-CoAs) for accurate quantification.[9]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.[5]
-
Collect the supernatant. For increased purity, a solid-phase extraction (SPE) step can be incorporated.[4]
-
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for separating hydrophobic molecules.[4][5]
-
Mobile Phase: Employ a gradient elution using two mobile phases, for example:
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate.
-
Mobile Phase B: Acetonitrile/Methanol with 10 mM ammonium acetate.
-
-
Gradient: Start with a low percentage of Mobile Phase B and ramp up to elute the long-chain acyl-CoAs.[5]
-
-
Mass Spectrometry Detection:
-
Ionization: Use positive mode electrospray ionization (ESI+).
-
Analysis Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: For each acyl-CoA, monitor a specific precursor ion to product ion transition. A common neutral loss scan for acyl-CoAs is the loss of 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety.[12]
-
-
Data Analysis:
-
Identify peaks based on retention time and specific MRM transitions.
-
Quantify the amount of each acyl-CoA by comparing its peak area to that of the corresponding internal standard.
-
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. Antibody Cross-Reactivity Testing Service - Creative Biolabs [creative-biolabs.com]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 9. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Comparative Analysis of Very-Long-Chain trans-2-Enoyl-CoA in Healthy vs. Diseased States
A comprehensive comparative analysis of very-long-chain trans-2-enoyl-CoA molecules, with a focus on extrapolating the potential roles of a novel entity, "trans-21-methyldocos-2-enoyl-CoA," in physiological and pathological conditions.
Introduction
Role in Healthy States: A Nexus of Fatty Acid Metabolism
In healthy individuals, trans-2-enoyl-CoA molecules are transient intermediates within two major metabolic pathways:
-
Fatty Acid Elongation (FAE): This process, occurring primarily in the endoplasmic reticulum, extends the carbon chain of fatty acids. Trans-2-enoyl-CoA is the product of the third step in the four-reaction FAE cycle. The enzyme trans-2-enoyl-CoA reductase (TECR) then reduces this intermediate to a saturated acyl-CoA, which can then undergo further elongation or be incorporated into complex lipids. VLCFAs produced through this pathway are essential for numerous biological functions, including the formation of ceramides (B1148491) and sphingolipids, which are critical components of cell membranes, particularly in the nervous system.
-
Fatty Acid Beta-Oxidation: In both mitochondria and peroxisomes, the breakdown of fatty acids for energy production involves the formation of trans-2-enoyl-CoA as the product of the first step, catalyzed by acyl-CoA dehydrogenase. This intermediate is then hydrated by enoyl-CoA hydratase to proceed through the beta-oxidation spiral.
The concentration of trans-2-enoyl-CoA is tightly regulated, ensuring a balance between fatty acid synthesis and degradation to meet the cell's metabolic demands.
Implications in Diseased States: A Sign of Metabolic Dysregulation
Alterations in the levels of trans-2-enoyl-CoA and the enzymes that metabolize them are associated with a range of pathologies.
-
Metabolic Disorders: Dysregulation of fatty acid oxidation, including deficiencies in enzymes that process trans-2-enoyl-CoA, can lead to inherited metabolic disorders. These conditions often result in an accumulation of fatty acid intermediates, leading to cellular toxicity.
-
Neurological Diseases: Given the importance of VLCFAs in the nervous system, defects in their synthesis can have severe neurological consequences. For instance, mutations in the TECR gene have been linked to nonsyndromic mental retardation. The accumulation of upstream intermediates, potentially including specific trans-2-enoyl-CoA species, may contribute to the pathology.
-
Cancer: The role of fatty acid metabolism in cancer is complex and context-dependent. Peroxisomal trans-2-enoyl-CoA reductase (PECR) has been shown to have decreased expression in colon and breast cancer, and its activity can inhibit the proliferation, migration, and invasion of hepatocellular carcinoma cells. This suggests that the accumulation of its substrate, trans-2-enoyl-CoA, may have anti-proliferative effects in certain cancers. Conversely, the enzymes involved in fatty acid metabolism are sometimes upregulated in other cancers to meet the high energy and biosynthetic demands of rapidly dividing cells.
-
Inflammation: While direct evidence linking endogenous trans-2-enoyl-CoA to inflammation is scarce, studies on dietary trans fatty acids suggest a potential link. High intake of industrial trans fatty acids has been associated with increased markers of systemic inflammation. It is plausible that abnormal accumulation of endogenous trans-enoyl-CoA species could trigger inflammatory signaling pathways.
Quantitative Data Summary
As "this compound" is a novel molecule, no direct quantitative data exists in the literature. The following table summarizes representative data for related acyl-CoA species in different biological contexts to provide a comparative framework.
| Acyl-CoA Species | Condition | Tissue/Cell Type | Fold Change (Diseased/Healthy) or Concentration | Reference |
| Butyryl-CoA (C4) | SCAD Deficiency | Mouse Liver | ~16-fold increase | |
| General Long-Chain Acyl-CoAs | Healthy | Mammalian Tissues | Varies by tissue (e.g., liver, brain) | |
| Acetyl-CoA | Ischemia | Rat Liver | Significant decrease |
Experimental Protocols
The analysis of trans-2-enoyl-CoA and other acyl-CoA species requires specialized and robust analytical methods due to their low abundance and chemical lability.
Quantification of Acyl-CoAs by LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.
1. Sample Preparation:
-
Tissue samples are rapidly frozen in liquid nitrogen to quench metabolic activity.
-
Homogenization is performed in a cold solvent mixture, typically methanol/chloroform, to extract lipids and precipitate proteins.
-
Internal standards, such as stable isotope-labeled acyl-CoAs (e.g., [¹³C₂] acetyl-CoA), are added at the beginning of the extraction to correct for sample loss and matrix effects.
-
The aqueous phase containing the acyl-CoAs is separated, lyophilized, and reconstituted in a suitable buffer for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography: Reversed-phase liquid chromatography is commonly used to separate acyl-CoAs based on their chain length and hydrophobicity. A C18 column is often employed with a gradient of mobile phases, such as water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each acyl-CoA species are monitored.
Visualizations
Signaling and Metabolic Pathways
Caption: The Fatty Acid Elongation Cycle.
Caption: The Mitochondrial Beta-Oxidation Pathway.
Experimental Workflow
Caption: Workflow for Acyl-CoA Quantification.
Conclusion
While "this compound" remains a novel and uncharacterized molecule, its position as a very-long-chain trans-2-enoyl-CoA suggests a crucial role at the crossroads of fatty acid synthesis and degradation. Based on the functions of related molecules, its dysregulation could be implicated in a variety of diseases, particularly those involving metabolic, neurological, and oncological processes. The analytical techniques outlined here provide a robust framework for the future investigation of this and other rare acyl-CoA species, which will be essential for elucidating their precise biological roles and their potential as biomarkers or therapeutic targets.
The Differential Roles of Peroxisomes and Mitochondria in the Beta-Oxidation of trans-21-methyldocos-2-enoyl-CoA
A Comparative Guide for Researchers and Drug Development Professionals
The metabolism of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids is a complex process partitioned between two key cellular organelles: peroxisomes and mitochondria. While mitochondria are the primary sites of beta-oxidation for most fatty acids, peroxisomes play a crucial, specialized role in handling substrates that are structurally challenging for the mitochondrial enzymatic machinery. This guide provides a comparative analysis of the roles of these two organelles in the oxidation of a hypothetical, yet structurally informative, molecule: trans-21-methyldocos-2-enoyl-CoA. This C23, methyl-branched fatty acid serves as an excellent model to dissect the distinct and cooperative functions of peroxisomal and mitochondrial beta-oxidation pathways.
Introduction to Mitochondrial and Peroxisomal Beta-Oxidation
Mitochondrial beta-oxidation is the canonical pathway for fatty acid degradation, systematically shortening fatty acyl-CoAs by two-carbon units to produce acetyl-CoA, NADH, and FADH2, which directly fuel the Krebs cycle and the electron transport chain for ATP synthesis.[1][2] However, this process is most efficient for straight-chain fatty acids of up to 20 carbons in length.
Peroxisomal beta-oxidation, on the other hand, is adapted to handle a broader range of substrates, including VLCFAs (typically longer than 22 carbons), 2-methyl-branched fatty acids, and dicarboxylic acids.[1][3] Unlike its mitochondrial counterpart, the first step of peroxisomal beta-oxidation is catalyzed by an acyl-CoA oxidase that transfers electrons directly to oxygen, generating hydrogen peroxide (H2O2) instead of FADH2.[4] This makes the peroxisomal pathway less efficient in terms of energy conservation.[4] Peroxisomes typically perform a few cycles of beta-oxidation, shortening the fatty acid chain to a length that can be further processed by mitochondria.[4]
The Metabolic Fate of this compound: A Tale of Two Organelles
The structure of this compound, a C23 fatty acid with a methyl group at the 21st position, dictates a metabolic journey that begins in the peroxisome and concludes in the mitochondrion.
Peroxisomal Initiation: Handling a Very-Long-Chain, Methyl-Branched Substrate
Due to its C23 chain length, this compound is a substrate for the peroxisomal beta-oxidation pathway. The "trans-2-enoyl-CoA" designation indicates that the first step of beta-oxidation, the introduction of a double bond, has already occurred. The subsequent steps of hydration, dehydrogenation, and thiolytic cleavage would proceed in the peroxisome.
The methyl group at the 21st position is near the omega end of the fatty acid and does not initially impede beta-oxidation from the carboxyl end. However, after several cycles of beta-oxidation, this methyl group will be positioned closer to the reactive end of the molecule, potentially at the beta-carbon (C3), sterically hindering the action of mitochondrial beta-oxidation enzymes. At this juncture, the peroxisomal alpha-oxidation pathway becomes critical.[5][6]
Alpha-oxidation is a process that shortens a fatty acid by one carbon from the carboxyl end.[6] For 3-methyl-branched fatty acids, this pathway involves the following steps, all occurring within the peroxisome:[3][7]
-
Activation: The fatty acid is converted to its CoA ester.
-
Hydroxylation: A hydroxyl group is introduced at the alpha-carbon (C2) by phytanoyl-CoA hydroxylase (PAHX).[3]
-
Cleavage: The C1-C2 bond is cleaved by 2-hydroxyphytanoyl-CoA lyase (2-HPCL), releasing formyl-CoA (which is converted to CO2) and an aldehyde that is one carbon shorter.[3]
-
Dehydrogenation: The aldehyde is oxidized to a carboxylic acid, which can then re-enter the beta-oxidation pathway.[3]
Mitochondrial Continuation: The Powerhouse Takes Over
Once peroxisomal beta- and alpha-oxidation have sufficiently shortened the carbon chain of the initial C23 fatty acid to a medium-chain length, the resulting acyl-CoA is transported to the mitochondria for complete oxidation.[4] As this compound is an odd-chain fatty acid, its complete beta-oxidation in the mitochondria will ultimately yield several molecules of acetyl-CoA and one molecule of propionyl-CoA.[1][8] This three-carbon propionyl-CoA is then converted to succinyl-CoA, an intermediate of the Krebs cycle, via a series of enzymatic reactions requiring biotin (B1667282) and vitamin B12.[9]
Comparative Overview of Mitochondrial and Peroxisomal Beta-Oxidation
| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |
| Primary Substrates | Short, medium, and long-chain fatty acids (up to C20) | Very-long-chain fatty acids (>C22), 2-methyl-branched fatty acids, dicarboxylic acids[1][3] |
| First Enzyme | Acyl-CoA Dehydrogenase | Acyl-CoA Oxidase[4] |
| Electron Acceptor (First Step) | FAD (produces FADH2) | O2 (produces H2O2)[4] |
| Energy Yield | High (FADH2 and NADH enter the electron transport chain) | Lower (no FADH2 from the first step, H2O2 is detoxified)[4] |
| Extent of Oxidation | Complete oxidation to acetyl-CoA (or propionyl-CoA for odd-chains) | Incomplete, chain-shortening to medium-chain fatty acids[4] |
| Handling of Branched Chains | Limited | Specialized pathways (e.g., alpha-oxidation) for methyl branches[5][6] |
| Regulation | Tightly regulated by cellular energy status | Inducible by high-fat diets and certain drugs[10] |
Experimental Protocols
Radiometric Assay for Fatty Acid Oxidation
This method measures the conversion of a radiolabeled fatty acid substrate (e.g., [1-14C]palmitate) into acid-soluble metabolites.
Materials:
-
Cell culture or isolated organelles
-
Radiolabeled fatty acid (e.g., [1-14C]palmitate) complexed to BSA
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
Inhibitors (e.g., etomoxir (B15894) to inhibit mitochondrial CPT1)
-
Perchloric acid
-
Scintillation cocktail and counter
Protocol:
-
Cell/Organelle Preparation: Isolate mitochondria or peroxisomes, or use whole cells.
-
Incubation: Incubate the biological sample with the radiolabeled fatty acid substrate in the assay buffer at 37°C. To differentiate between mitochondrial and peroxisomal oxidation, parallel experiments can be run with and without etomoxir.
-
Reaction Termination: Stop the reaction by adding cold perchloric acid to precipitate macromolecules.
-
Separation: Centrifuge the samples to pellet the precipitate. The supernatant contains the acid-soluble metabolites.
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter. The rate of fatty acid oxidation is calculated based on the amount of radiolabeled acid-soluble metabolites produced over time.
Oxygen Consumption Rate (OCR) Assay using Extracellular Flux Analyzer
This high-throughput method measures the rate of oxygen consumption, which is an indicator of mitochondrial respiration and can be used to infer fatty acid oxidation rates.
Materials:
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
Cell culture microplate
-
Assay medium
-
Fatty acid substrate (e.g., palmitate-BSA conjugate)
-
Inhibitors of different respiratory chain complexes (e.g., oligomycin, FCCP, rotenone/antimycin A) and fatty acid oxidation (e.g., etomoxir)
Protocol:
-
Cell Seeding: Seed cells in a cell culture microplate and allow them to adhere.
-
Assay Preparation: Replace the culture medium with the assay medium containing the fatty acid substrate.
-
OCR Measurement: Place the plate in the extracellular flux analyzer and measure the basal OCR.
-
Inhibitor Injections: Sequentially inject inhibitors to probe different aspects of mitochondrial function and the reliance on fatty acid oxidation. For example, the addition of etomoxir will inhibit long-chain fatty acid oxidation, and the resulting decrease in OCR can be attributed to this pathway.
-
Data Analysis: The software of the analyzer calculates OCR in real-time, allowing for the determination of the contribution of fatty acid oxidation to overall cellular respiration.
Visualizing the Pathways
Peroxisomal Alpha- and Beta-Oxidation of a Methyl-Branched VLCFA
References
- 1. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 3. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Beta oxidation in mitochondria and peroxisomes andglyoxysomes [m.antpedia.com]
- 5. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 7. Alpha-oxidation of 3-methyl-substituted fatty acids and its thiamine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Beta oxidation - Wikipedia [en.wikipedia.org]
- 9. Tricosanoic C23:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 10. sciencecodons.com [sciencecodons.com]
A Comparative Guide to Structural Analogs of trans-21-Methyldocos-2-enoyl-CoA for Competitive Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of rationally designed structural analogs of trans-21-methyldocos-2-enoyl-CoA, a key intermediate in very-long-chain fatty acid (VLCFA) elongation. These analogs are intended for use in competitive assays to identify and characterize inhibitors of enzymes involved in VLCFA metabolism, such as ELOVL (Elongation of Very Long Chain Fatty Acids) elongases and trans-2-enoyl-CoA reductases. As specific experimental data for direct competitive assays with these proposed analogs is not yet publicly available, this guide presents their design rationale based on known structure-activity relationships of similar enzyme systems and provides detailed protocols for their application in established assay formats.
Introduction to this compound and its Significance
This compound is a C23 very-long-chain fatty acyl-CoA that plays a role in the fatty acid elongation cycle. This pathway is crucial for the synthesis of VLCFAs, which are essential components of cellular membranes, signaling molecules, and precursors for complex lipids like ceramides (B1148491) and sphingolipids.[1] Dysregulation of VLCFA metabolism is implicated in several diseases, including X-linked adrenoleukodystrophy, making the enzymes in this pathway attractive therapeutic targets.[2] Competitive assays using structural analogs of pathway intermediates are powerful tools for high-throughput screening and characterization of potential enzyme inhibitors.
Proposed Structural Analogs of this compound
Based on the structure of the parent molecule and known enzymatic mechanisms, we propose three classes of structural analogs designed for use in competitive assays. The design strategy focuses on modifications to the acyl chain to introduce reporter moieties or inhibitory features while maintaining recognition by the target enzymes.
Table 1: Proposed Structural Analogs and Their Design Rationale
| Analog Class | Proposed Structure | Design Rationale | Intended Use in Competitive Assays |
| Fluorescent Analogs | 21-Methyl-docos-2-enoyl-CoA with a fluorescent tag (e.g., NBD, BODIPY) at the ω-end of the acyl chain. | The long acyl chain allows for the introduction of a fluorescent probe at the terminus, distant from the reactive thioester and the α,β-unsaturation, minimizing interference with enzyme binding. | As a tracer in Fluorescence Resonance Energy Transfer (FRET) or fluorescence polarization (FP) based competitive binding assays. |
| Biotinylated Analogs | 21-Methyl-docos-2-enoyl-CoA with a biotin (B1667282) tag at the ω-end of the acyl chain, connected via a flexible linker. | The high-affinity biotin-streptavidin interaction enables immobilization and detection in various assay formats. The linker reduces steric hindrance. | For use in Scintillation Proximity Assays (SPA) or other solid-phase binding assays where the analog is captured by streptavidin-coated surfaces. |
| Non-hydrolyzable/Inhibitory Analogs | 21-Methyl-docos-2-enoyl-CoA with modifications to the enoyl-CoA moiety to resist enzymatic reduction, such as the introduction of a cyclopropyl (B3062369) group or substitution of the α- or β-protons. | These modifications are designed to create a "dead-end" inhibitor that binds to the active site but cannot be turned over. This can increase its affinity and residence time. | As unlabeled competitors in assays using a labeled natural substrate or as the basis for developing potent inhibitors. |
Experimental Protocols for Competitive Assays
The following are detailed protocols for competitive assays utilizing the proposed structural analogs. These protocols are based on established methodologies for similar enzyme systems.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This assay is designed to measure the displacement of a fluorescently labeled analog from the enzyme's active site by a test compound.
Materials:
-
Purified target enzyme (e.g., ELOVL elongase, trans-2-enoyl-CoA reductase)
-
Fluorescently labeled this compound analog (Tracer)
-
Test compounds (potential inhibitors)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20)
-
TR-FRET compatible microplates (e.g., low-volume 384-well plates)
-
Plate reader capable of TR-FRET measurements
Methodology:
-
Reagent Preparation: Prepare serial dilutions of test compounds and the fluorescent tracer in assay buffer. Determine the optimal concentration of the enzyme and tracer through saturation binding experiments.
-
Assay Reaction:
-
Add 5 µL of the test compound solution to the microplate wells.
-
Add 5 µL of the purified enzyme solution.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Add 10 µL of the fluorescent tracer solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters for the donor and acceptor fluorophores.[3][4]
-
Data Analysis: Calculate the ratio of acceptor to donor fluorescence. Plot the ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Scintillation Proximity Assay (SPA)
This homogeneous radioassay measures the competition between a radiolabeled ligand and a test compound for binding to a target molecule immobilized on a scintillant-containing bead.
Materials:
-
Purified, biotinylated target enzyme or an antibody that specifically binds the acyl-CoA head group.
-
Radiolabeled this compound (e.g., [³H] or [¹⁴C] labeled).
-
Streptavidin-coated SPA beads.
-
Test compounds.
-
Assay buffer.
-
Microplates suitable for scintillation counting.
-
Microplate scintillation counter.
Methodology:
-
Bead-Target Conjugation: Incubate the biotinylated enzyme/antibody with streptavidin-coated SPA beads to allow for binding.
-
Assay Reaction:
-
To each well, add the bead-target conjugate, the radiolabeled tracer, and the test compound at various concentrations.
-
Incubate the plate with gentle agitation for a predetermined time to reach binding equilibrium.
-
-
Signal Detection: When the radiolabeled tracer binds to the target on the bead, it comes into close proximity with the scintillant, producing light. Unbound tracer in solution is too far away to generate a signal.[5][6] Measure the light output using a microplate scintillation counter.
-
Data Analysis: A decrease in the scintillation signal indicates displacement of the radiolabeled tracer by the test compound. Plot the signal against the test compound concentration to determine the IC50.
Mandatory Visualizations
Signaling Pathway: Very-Long-Chain Fatty Acid Elongation
Caption: The four sequential reactions of the very-long-chain fatty acid elongation cycle in the endoplasmic reticulum.
Experimental Workflow: TR-FRET Competitive Binding Assay
Caption: Step-by-step workflow for the TR-FRET competitive binding assay.
Logical Relationship: Competitive Inhibition
Caption: Principle of competitive inhibition where a test compound blocks the binding of a labeled analog.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of trans-21-methyldocos-2-enoyl-CoA
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like trans-21-methyldocos-2-enoyl-CoA are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this long-chain fatty acyl-CoA thioester, synthesized from general principles of handling organosulfur compounds and laboratory chemical waste.
Core Principles of Disposal
Given the absence of a specific Safety Data Sheet (SDS) for this compound, the disposal procedures outlined below are based on the chemical properties of thioesters and general laboratory safety guidelines. The primary routes of disposal involve chemical neutralization followed by appropriate waste stream allocation. It is crucial to consult your institution's Environmental Health & Safety (EH&S) department for specific local regulations.
Quantitative Data on Disposal Methods
| Disposal Method | Applicable To | Key Parameters |
| Chemical Treatment | Small quantities of thioesters and thiols | Oxidation with an excess of sodium hypochlorite (B82951) (bleach) solution (e.g., 10% v/v) to convert to less odorous sulfonic acids. |
| Solvent Waste | Solutions in organic solvents | Segregate into halogenated or non-halogenated solvent waste containers. Containers must be properly labeled. |
| Aqueous Waste | Neutralized aqueous solutions | pH should be neutral (6-8). Concentration of neutral salts should generally be below 1% for drain disposal.[1] |
| Incineration | Bulk quantities, solid waste | Must be performed in a licensed hazardous waste incinerator capable of handling organosulfur compounds.[2] |
| Container Disposal | Empty chemical containers | Must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the recommended methodology for the safe disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
2. Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
3. Disposal of Small Quantities (e.g., residual amounts in solution):
-
Hydrolysis and Oxidation: Thioesters can be hydrolyzed to a thiol and a carboxylic acid.[3] Small quantities of the resulting thiol can be oxidized to a less odorous sulfonic acid using an excess of sodium hypochlorite (bleach) solution.[1]
-
In a fume hood, cautiously add the thioester solution to a beaker containing a stir bar and a 10% bleach solution.
-
Allow the mixture to stir for at least one hour to ensure complete oxidation.
-
Neutralize the resulting solution to a pH between 6 and 8 with a suitable acid or base.
-
Dispose of the neutralized aqueous solution down the drain with copious amounts of water, in accordance with local regulations.
-
4. Disposal of Solutions in Organic Solvents:
-
Transfer any solutions of this compound in organic solvents into a designated and clearly labeled hazardous waste container.[2][4]
-
Distinguish between halogenated and non-halogenated solvent waste streams as required by your institution.
5. Disposal of Solid Waste:
-
Collect any solid this compound or contaminated materials (e.g., weighing paper, gloves) in a sealed and labeled hazardous waste container.
-
This solid waste must be disposed of through a licensed hazardous waste incineration service.[2] Open-air burning of organosulfur compounds is prohibited.[2]
6. Disposal of Empty Containers:
-
Triple-rinse the empty container with a suitable solvent that can dissolve any remaining residue.
-
Collect the rinsate and dispose of it as hazardous chemical waste.[1]
-
After triple-rinsing, the container may be disposed of in the regular trash or glassware waste, depending on the material.[1]
7. Labeling and Storage of Waste:
-
All hazardous waste containers must be clearly labeled with "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration and quantity.[4]
-
Store waste containers in a designated, well-ventilated, and secondary containment area until they are collected by your institution's EH&S department.
Mandatory Visualizations
Disposal Decision Pathway
Caption: Logical workflow for the proper disposal of this compound.
Experimental Workflow for Aqueous Waste Treatment
Caption: Step-by-step process for treating aqueous waste of the specified compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling trans-21-methyldocos-2-enoyl-CoA
For Immediate Use by Laboratory Personnel
This document provides crucial safety and logistical information for the handling and disposal of trans-21-methyldocos-2-enoyl-CoA. The following procedures are designed to minimize risk and ensure a safe laboratory environment for researchers, scientists, and drug development professionals. These guidelines are based on best practices for handling long-chain fatty acyl-CoA derivatives and general biochemical reagents.
Essential Safety Information
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory conditions and procedures should always be conducted to ensure the appropriate level of protection. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile gloves are recommended for their resistance to fats and oils.[1][2][3][4] Consider double-gloving for added protection. | Prevents skin contact and absorption. Nitrile provides a good barrier against fatty acid derivatives.[1][2][3][4] |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 approved safety glasses with side shields or chemical splash goggles. | Protects eyes from accidental splashes of solutions containing the compound. |
| Body Protection | Laboratory Coat | Standard, full-length laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood. | Minimizes the inhalation of any aerosols or dust particles. |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following step-by-step protocols is mandatory to ensure the safety of all laboratory personnel.
Handling Procedure
-
Preparation : Before handling, ensure that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Prepare all required equipment and reagents.
-
Weighing and Reconstitution :
-
Perform all weighing of the solid this compound powder inside a chemical fume hood to prevent inhalation of dust.
-
Use appropriate tools (e.g., anti-static weigh paper, spatula) to handle the solid.
-
When reconstituting the compound, add the solvent slowly to the vial containing the powder to avoid splashing.
-
-
Solution Handling :
-
Clearly label all solutions containing this compound with the chemical name, concentration, date, and your initials.
-
When working with solutions, always wear the recommended PPE.
-
-
Spill Management :
-
In case of a small spill, absorb the material with an inert absorbent material such as vermiculite (B1170534) or sand.
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Solid Waste : Collect unused solid this compound and any contaminated disposable items (e.g., weigh boats, pipette tips, gloves) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Dispose of solutions containing this compound in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour any solutions down the drain.[5]
-
-
Container Labeling : All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (if applicable), and the date of accumulation.[5]
-
Storage : Store hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
-
Final Disposal : Contact your institution's EHS department for the collection and final disposal of the hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal.[5]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
